Ethyl 2-isothiocyanatopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGYASQFZQQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960177 | |
| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39574-16-8 | |
| Record name | Ethyl 2-isothiocyanatopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39574-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-Isothiocyanatopropanoate: A Technical Guide for Researchers
CAS Number: 39574-16-8
This technical guide provides an in-depth overview of Ethyl 2-isothiocyanatopropanoate, a member of the isothiocyanate class of organic compounds. Isothiocyanates are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their well-documented biological activities, including potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known properties and includes estimated values based on closely related compounds, such as ethyl 2-isothiocyanatoacetate. These estimates are provided for guidance and should be confirmed through experimental validation.
| Property | Value | Source/Notes |
| CAS Number | 39574-16-8 | [1][2] |
| Molecular Formula | C₆H₉NO₂S | [1][2] |
| Molecular Weight | 159.20 g/mol | [1] |
| Boiling Point | 63-64 °C at 1 mmHg | Fisher Scientific |
| Refractive Index | 1.4925 | Fisher Scientific |
| Density | ~1.136 g/cm³ | Estimated based on Ethyl 2-isothiocyanatoacetate[3] |
| Melting Point | Not available | |
| Water Solubility | Low | Inferred from the properties of similar organic isothiocyanates[3] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform | Inferred from the properties of similar organic isothiocyanates[3] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol (Adapted)
This protocol is a representative example of how a compound like this compound could be synthesized from its corresponding amino acid ester precursor, ethyl alaninate hydrochloride.
Materials:
-
Ethyl alaninate hydrochloride
-
Thiophosgene (CSCl₂)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) as a solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)
Procedure:
-
Preparation of the Free Amine: Dissolve ethyl alaninate hydrochloride in a suitable solvent like water or a biphasic mixture of water and an organic solvent (e.g., DCM). Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and generate the free amine.
-
If a biphasic system is used, separate the organic layer containing the free ethyl alaninate. If the reaction is done in an aqueous solution, extract the free amine into an organic solvent like DCM. Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Isothiocyanate Formation: Dissolve the obtained ethyl alaninate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in anhydrous DCM to the stirred solution of the amine.
-
Add a non-nucleophilic base (approximately 2.2 equivalents), such as triethylamine, dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caution: Thiophosgene is a highly toxic and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Signaling Pathways
Specific biological studies on this compound are not prominent in the existing literature. However, the broader class of isothiocyanates has been extensively studied, revealing a range of biological activities, most notably chemopreventive and anti-cancer effects. It is plausible that this compound shares some of these properties due to the presence of the reactive isothiocyanate functional group.
The anti-cancer mechanisms of isothiocyanates are multifaceted and involve the modulation of various signaling pathways. The following diagram illustrates a generalized workflow for investigating the anti-cancer effects of an isothiocyanate compound.
Caption: A generalized workflow for assessing the anti-cancer activity of an isothiocyanate.
Isothiocyanates are known to modulate key signaling pathways involved in cancer progression. A prominent mechanism is the induction of apoptosis (programmed cell death) in cancer cells. The following diagram depicts a simplified overview of apoptosis signaling pathways that can be activated by isothiocyanates.
Caption: Simplified model of apoptosis induction by isothiocyanates.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly within the realm of drug discovery. While specific data on this compound is sparse, the well-established biological activities of the isothiocyanate class provide a strong rationale for its study. This guide serves as a foundational resource, summarizing the available information and providing a framework for future research endeavors. Experimental validation of the estimated properties and a thorough investigation of its biological effects are critical next steps in elucidating the potential of this compound as a research tool or therapeutic agent.
References
An In-depth Technical Guide on the Synthesis and Purification of Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification of Ethyl 2-isothiocyanatopropanoate, a valuable building block in organic synthesis and drug discovery. This document details the necessary starting materials, a robust synthesis protocol adapted from established methods, and purification techniques, supported by characterization data.
Introduction
This compound is an organic compound featuring both an ester and an isothiocyanate functional group. This combination of reactive sites makes it a versatile reagent for the synthesis of a variety of heterocyclic compounds, thioureas, and other sulfur and nitrogen-containing molecules of interest in pharmaceutical and materials science. The isothiocyanate group is particularly useful for its ability to react with primary amines, a common linkage strategy in bioconjugation and drug development. This guide presents a reliable method for the preparation and purification of this important synthetic intermediate.
Synthesis of this compound
The synthesis is a two-step process commencing with the formation of the starting material, ethyl 2-aminopropanoate hydrochloride (also known as ethyl alaninate hydrochloride), followed by its reaction with thiophosgene to yield the target compound.
Step 1: Synthesis of Ethyl 2-aminopropanoate hydrochloride
The initial step involves the Fischer esterification of L-alanine in the presence of ethanol and an acid catalyst.
Experimental Protocol:
-
Suspend L-alanine (1.0 eq) in anhydrous ethanol.
-
Bubble anhydrous hydrogen chloride gas through the suspension. The reaction is exothermic and will warm the mixture.
-
After the addition of hydrogen chloride is complete, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl 2-aminopropanoate hydrochloride can be recrystallized from an ethanol/diethyl ether mixture to yield a white solid.
Quantitative Data for Starting Material Synthesis:
| Parameter | Value |
| Starting Material | L-alanine |
| Reagents | Anhydrous Ethanol, Anhydrous HCl |
| Reaction Time | 2-3 hours |
| Typical Yield | >90% |
Step 2: Synthesis of this compound
This step involves the reaction of the prepared ethyl 2-aminopropanoate hydrochloride with thiophosgene. The following protocol is adapted from a well-established procedure for the synthesis of isocyanates from amino acid esters using a phosgene equivalent.[1] The reaction is performed in a biphasic system to facilitate the reaction and subsequent work-up.
Reaction Scheme:
References
Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure, stereochemistry, and physicochemical properties of Ethyl 2-isothiocyanatopropanoate. The information is compiled from publicly available data and theoretical chemical principles, offering a foundational understanding for its application in research and development.
Molecular Structure and Properties
This compound is a chiral organic compound featuring an ethyl ester, a propanoate backbone, and a reactive isothiocyanate functional group. The presence of these distinct moieties imparts a unique combination of chemical reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂S | [NIST][1][2] |
| Molecular Weight | 159.206 g/mol | [NIST][1][2] |
| CAS Registry Number | 39574-16-8 | [NIST][1][2] |
| IUPAC Name | This compound | [Fisher Scientific][3] |
| Synonyms | 2-Isothiocyanato-propionic acid ethyl ester | [NIST][1][2] |
| InChI | InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | [NIST][1][2] |
| InChIKey | ALJGYASQFZQQJX-UHFFFAOYSA-N | [NIST][1][2] |
| SMILES | CCOC(=O)C(C)N=C=S | [PubChem][4] |
Stereochemistry
A critical feature of this compound is the presence of a chiral center at the second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules, a crucial consideration in drug design and development. The absolute configuration of a given sample would need to be determined experimentally using techniques such as chiral chromatography or polarimetry.
Caption: 2D representation of the molecular structure of this compound, highlighting the chiral center (C*).
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, based on its functional groups, the expected spectroscopic features can be predicted.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this compound.[1][5] The spectrum is expected to show characteristic absorption bands for the key functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Isothiocyanate (-N=C=S) | 2000-2200 (strong, sharp) | Asymmetric stretch |
| Ester Carbonyl (C=O) | 1735-1750 (strong) | Stretch |
| C-O Stretch (Ester) | 1000-1300 (strong) | Stretch |
| C-H Stretch (Alkyl) | 2850-3000 | Stretch |
Mass Spectrometry
An electron ionization mass spectrum is available in the NIST database.[2][6] The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the propanoate chain. The molecular ion peak (M⁺) would be expected at m/z = 159.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data was not found in the searched literature, a theoretical prediction of the ¹H and ¹³C NMR spectra can be made based on the molecular structure.
¹H NMR (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ (ethyl) | ~1.2 | Triplet | 3H |
| -CH(NCS)-CH₃ (propanoate) | ~1.5 | Doublet | 3H |
| -O-CH₂-CH₃ (ethyl) | ~4.1 | Quartet | 2H |
| -CH(NCS)-CH₃ (propanoate) | ~4.3 | Quartet | 1H |
¹³C NMR (Predicted):
| Carbon Atom | Chemical Shift (ppm) |
| -O-CH₂-C H₃ (ethyl) | ~14 |
| -CH(NCS)-C H₃ (propanoate) | ~18 |
| -O-C H₂-CH₃ (ethyl) | ~61 |
| -C H(NCS)-CH₃ (propanoate) | ~60 |
| -N=C =S (isothiocyanate) | ~130 |
| -C =O (ester) | ~170 |
Synthesis
The proposed synthesis workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
This reaction should be carried out under anhydrous conditions in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction progress would typically be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be isolated and purified using standard laboratory procedures such as extraction, washing, drying, and distillation or column chromatography.
Conclusion
This compound is a chiral molecule with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis. Further experimental investigation is required to fully elucidate its chemical and biological properties, especially concerning the distinct activities of its (R)- and (S)-enantiomers.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]
Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for Ethyl 2-isothiocyanatopropanoate (C₆H₉NO₂S), a molecule of interest in organic synthesis and medicinal chemistry. The information compiled herein includes infrared (IR) spectroscopy, mass spectrometry (MS) data, detailed experimental methodologies, and workflow visualizations to support research and development activities.
Molecular and Spectroscopic Data
The fundamental properties and spectroscopic data for this compound are summarized below.
Chemical Identity:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉NO₂S
-
Molecular Weight: 159.21 g/mol
-
CAS Number: 39574-16-8
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is characterized by strong absorptions corresponding to the isothiocyanate and ester functional groups. Key vibrational modes are presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2990 | Medium | C-H Stretch (Aliphatic) |
| ~2085 | Strong, Broad | N=C=S Asymmetric Stretch |
| ~1750 | Strong | C=O Stretch (Ester) |
| ~1375 | Medium | C-H Bend (CH₃) |
| ~1180 | Strong | C-O Stretch (Ester) |
Data sourced from the NIST Chemistry WebBook.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data reveals the molecular ion peak and characteristic fragmentation patterns. The primary fragments result from the cleavage of the ester and isothiocyanate moieties.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 159 | ~25% | [M]⁺ (Molecular Ion) |
| 114 | ~15% | [M - OCH₂CH₃]⁺ |
| 86 | ~100% (Base Peak) | [M - COOCH₂CH₃]⁺ |
| 72 | ~30% | [CH(CH₃)NCS]⁺ |
| 58 | ~20% | [NCS]⁺ |
Data sourced from the NIST Chemistry WebBook, based on the work of Rajniaková and Floch (1993).
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, experimental ¹H and ¹³C NMR spectral data for this compound have not been reported in publicly available databases or primary journals. For structurally related compounds, such as (S)-mthis compound, the following approximate shifts have been observed and can be used for estimation:
-
¹H NMR (CDCl₃): ~4.35 (q, 1H), ~3.80 (s, 3H), ~1.70 (d, 3H) ppm.
-
For the ethyl ester, one would expect a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (O-CH₂-CH₃) in the ¹H NMR spectrum. The methine and methyl protons alpha to the isothiocyanate group would have similar shifts to the methyl ester analog.
Experimental Protocols
The following sections detail representative methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A common and effective method for the synthesis of α-isothiocyanato esters is the reaction of the corresponding α-amino acid ester hydrochloride with thiophosgene.
Reaction: Ethyl 2-aminopropanoate hydrochloride + CSCl₂ → this compound + HCl
Materials:
-
Ethyl 2-aminopropanoate hydrochloride (Alanine ethyl ester hydrochloride)
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Ethyl 2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Triethylamine (2.2 eq) is added dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred for 15 minutes.
-
A solution of thiophosgene (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
The reaction mixture is quenched by the slow addition of water.
-
The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization Methods
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR data would be reported as chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz, and integration.
-
¹³C NMR data would be reported as chemical shift (δ) in ppm.
2.2.2 Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
2.2.3 Mass Spectrometry (MS):
-
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
The sample is injected into the GC, which separates it from any impurities. The eluent is then directed into the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The resulting mass-to-charge ratios (m/z) are analyzed.
Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of the target compound.
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Potent Bioactive Compounds: Isothiocyanates
This technical guide delves into the discovery, natural distribution, and biosynthesis of isothiocyanate compounds. It aims to provide a thorough resource for professionals in the fields of research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
A Journey of Discovery: From Cruciferous Vegetables to Cellular Mechanisms
The recognition of the health benefits of cruciferous vegetables dates back centuries, but the scientific pinpointing of the bioactive compounds responsible is a more recent development. Isothiocyanates, a group of sulfur-containing phytochemicals, have emerged as key players in the disease-preventive properties of these plants.
A pivotal moment in isothiocyanate research occurred in 1992 when a team led by Dr. Paul Talalay at Johns Hopkins University isolated sulforaphane from broccoli and identified it as a potent inducer of phase II detoxification enzymes.[1][2] This discovery ignited a surge in research into the mechanisms of action of sulforaphane and other isothiocyanates. The history of these compounds in scientific literature, however, extends further back, with allyl isothiocyanate, the compound responsible for the pungency of mustard and wasabi, first appearing in chemical literature in the 1890s.[3]
Isothiocyanates are not present in their active form in intact plants.[4] They are stored as stable precursor molecules called glucosinolates.[4][5][6][7][8] Over 120 different glucosinolates have been identified.[5] When the plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released.[5][9][10][11] Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of isothiocyanates and other products.[4][7][10][12][13][14][15][16] This intricate system serves as a defense mechanism for the plant against herbivores and pathogens.[9][11][15]
The Natural Abundance of Isothiocyanates
Isothiocyanates are characteristic of the Brassicaceae (or Cruciferae) family of vegetables.[5][6][8] This family includes a wide array of commonly consumed vegetables, each with a unique profile and concentration of glucosinolates, and therefore, isothiocyanates. The concentration of these compounds can vary significantly depending on the plant species, variety, and growing conditions.[17]
Key isothiocyanates and their primary dietary sources include:
-
Sulforaphane (SFN): Abundantly found in broccoli, particularly in broccoli sprouts, which can contain 20 to 50 times more glucoraphanin (the precursor to sulforaphane) than mature broccoli heads.[18][19]
-
Phenethyl Isothiocyanate (PEITC): Primarily found in watercress and turnips.[5][20][21][22]
-
Allyl Isothiocyanate (AITC): Responsible for the sharp taste of mustard, horseradish, wasabi, and radishes.[3][11][23][24]
Quantitative Data on Isothiocyanate Content
The following tables summarize the quantitative data on the content of key isothiocyanates and their glucosinolate precursors in various cruciferous vegetables.
Table 1: Sulforaphane and Glucoraphanin Content in Broccoli Varieties
| Vegetable | Plant Part | Compound | Concentration (µmol/g dry weight) | Concentration (µmol/g fresh weight) |
| Broccoli | Sprouts | Sulforaphane | 16.6 - 56.0 | ~6.0 |
| Broccoli | Florets | Sulforaphane | ~4.0 | - |
| Broccoli | Sprouts | Glucoraphanin | - | 12.8 - 13.6 |
| Broccoli | Heads | Glucoraphanin | - | 0.38 (average) |
Data compiled from multiple sources.[1][25][26][27] Note: Conversion from dry to fresh weight can vary based on water content.
Table 2: Phenethyl Isothiocyanate Content in Watercress
| Vegetable | Plant Part | Compound | Concentration (ng/g of dry extract) | Concentration (µg of PEITC/g of dry extract) |
| Watercress | Flower | PEITC | 273.89 ± 0.88 | - |
| Watercress | Edible parts | PEITC | - | 895 - 1695 |
| Watercress | Non-edible parts | PEITC | - | 0.12 - 1002 |
Data from different extraction methods and plant parts show variability.[10][28]
Table 3: Allyl Isothiocyanate Yield from Mustard Seed
| Source | Condition | Compound | Yield (mg/g of mustard seed meal powder) |
| Mustard Seed Meal | 85-100% relative humidity, 5-35 °C | AITC | 2 - 17 |
| Mustard Meal | - | AITC | 316.77 - 396.60 mg/100 ml extract |
Yield is dependent on factors like humidity, temperature, particle size, and presence of co-factors.[21][29]
Table 4: Total Isothiocyanate Content in Commonly Consumed Raw Cruciferous Vegetables
| Vegetable | Total Isothiocyanates (µmol/100g wet weight) |
| Mustard Greens | 61.3 |
| Cabbage | 2.23 - 2.44 mg/100g (as thiocyanate) |
| Radish | 2.33 mg/100g (as thiocyanate) |
| Turnip | 1.77 mg/100g (as thiocyanate) |
| Cauliflower | 1.5 |
Total isothiocyanate content varies widely among different cruciferous vegetables.[14][30] Note: Thiocyanate is a related hydrolysis product, and its measurement can be an indicator of glucosinolate breakdown.
Biosynthesis and Key Signaling Pathways
The formation of isothiocyanates is a well-defined enzymatic process. The following diagram illustrates the biosynthesis pathway from glucosinolates.
Caption: Biosynthesis of isothiocyanates from glucosinolates upon plant cell damage.
Once formed and absorbed, isothiocyanates exert their biological effects by modulating various cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Caption: Sulforaphane disrupts Keap1-mediated degradation of Nrf2, leading to the transcription of antioxidant and detoxification genes.[12][13][20][31][32]
Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle regulatory proteins.
Caption: PEITC induces apoptosis through both intrinsic and extrinsic pathways and causes G2/M cell cycle arrest by modulating key regulatory proteins.[3][5][6][8][9][23]
Methodologies for Isothiocyanate Research: Experimental Protocols
The accurate study of isothiocyanates requires robust and validated experimental protocols. The following sections provide detailed methodologies for the extraction, isolation, and quantification of these compounds.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of isothiocyanates from plant material.
Caption: A generalized workflow for the extraction and analysis of isothiocyanates from plant sources.[7]
Detailed Protocol for Sulforaphane Extraction from Broccoli Sprouts for HPLC Analysis
This protocol is a representative method for the extraction of sulforaphane for subsequent quantification by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Freeze-dry fresh broccoli sprouts to preserve the integrity of glucosinolates and myrosinase.
- Grind the freeze-dried sprouts into a fine powder using a mortar and pestle or a grinder.
2. Enzymatic Hydrolysis:
- Weigh approximately 0.5 g of the powdered sample into a flask.
- Add 10 mL of a 0.1 M phosphate buffer (pH 7.0) to the powder.
- Incubate the mixture at room temperature (approximately 25°C) for 1-2 hours with gentle shaking to allow for the enzymatic conversion of glucoraphanin to sulforaphane.[33]
3. Solvent Extraction:
- Add 30 mL of ethyl acetate to the flask.[33]
- Vigorously shake the mixture for 10-15 minutes to extract the sulforaphane into the organic phase.
- Transfer the mixture to a centrifuge tube and centrifuge at 6,000 x g for 10 minutes to separate the phases.[33]
- Carefully collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous residue two more times with fresh ethyl acetate to ensure complete recovery.
- Pool the ethyl acetate extracts.
4. Concentration and Reconstitution:
- Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
- Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).
- Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
Protocol for Isothiocyanate Quantification by HPLC-UV
This protocol outlines the conditions for the quantification of sulforaphane using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 20% acetonitrile in water to 60% acetonitrile over 10 minutes.[26]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm for sulforaphane.[34]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve using a certified sulforaphane standard of known concentrations. The concentration of sulforaphane in the samples is determined by comparing the peak area with the standard curve.
Protocol for Isothiocyanate Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile isothiocyanates.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm).[11]
-
Injection: Splitless injection of 1 µL of the sample extract (typically in dichloromethane).[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 35-50°C held for a few minutes, followed by a temperature ramp (e.g., 5-8°C/min) to a final temperature of 210-280°C.[11][15]
-
Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Identification: Isothiocyanates are identified based on their retention times and by comparing their mass spectra with reference spectra in a library (e.g., NIST).
-
Quantification: An internal standard is often used for accurate quantification. A calibration curve is generated using standards of the isothiocyanates of interest.
Conclusion and Future Directions
The discovery and ongoing research into isothiocyanates have unveiled a fascinating interplay between plant biochemistry and human health. The natural occurrence of these potent bioactive compounds in commonly consumed cruciferous vegetables underscores the importance of diet in disease prevention. This technical guide has provided a comprehensive overview of the discovery, natural sources, biosynthesis, and key signaling pathways of isothiocyanates, along with detailed experimental protocols for their study.
For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the therapeutic potential of isothiocyanates. Future research should continue to focus on:
-
Standardizing quantification methods to allow for more accurate comparisons of isothiocyanate content across different studies and food sources.
-
Elucidating the full spectrum of molecular targets and signaling pathways modulated by various isothiocyanates to better understand their pleiotropic effects.
-
Conducting well-designed clinical trials to establish the efficacy and optimal dosage of isothiocyanates for various health applications.
-
Developing novel extraction and delivery systems to enhance the stability and bioavailability of these promising natural compounds.
The journey from a pungent plant defense mechanism to a potential therapeutic agent is a testament to the power of natural product research. As our understanding of isothiocyanates deepens, so too will our ability to leverage these remarkable compounds for the betterment of human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phenethyl Isothiocyanate (PEITC) Promotes G2/M Phase Arrest via p53 Expression and Induces Apoptosis through Caspase- and Mitochondria-dependent Signaling Pathways in Human Prostate Cancer DU 145 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation and purification of sulforaphane from broccoli seeds by solid phase extraction and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 25. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Factors Influencing Sulforaphane Content in Broccoli Sprouts and Subsequent Sulforaphane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of Bioactive Properties of Lipophilic Fractions of Edible and Non-Edible Parts of Nasturtium officinale (Watercress) in a Model of Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Release of allyl isothiocyanate from mustard seed meal powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Estimation of Thiocyanate Content from Selected Cruciferous Vegetables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 31. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 33. academicjournals.org [academicjournals.org]
- 34. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties and Stability of Ethyl 2-isothiocyanatopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-isothiocyanatopropanoate is an organic compound of interest in various fields, including organic synthesis and drug discovery, due to the reactive isothiocyanate group and the ester functionality. A thorough understanding of its thermochemical properties and thermal stability is paramount for its safe handling, storage, and application in chemical processes, particularly in the context of drug development where thermal degradation can lead to impurities and a decrease in efficacy. This guide provides a detailed overview of the predicted thermochemical properties and stability of this compound, based on data from analogous compounds. Furthermore, it outlines the standard experimental protocols that would be employed to determine these properties.
Predicted Thermochemical Properties
Due to the absence of specific experimental data for this compound, this section presents thermochemical data for structurally similar compounds: ethyl propanoate, methyl isothiocyanate, and allyl isothiocyanate. Ethyl propanoate serves as an analogue for the ester portion of the molecule, while methyl and allyl isothiocyanates provide insight into the properties of the isothiocyanate functional group.
Table 1: Thermochemical Data of Analogous Compounds
| Property | Ethyl Propanoate | Methyl Isothiocyanate | Allyl Isothiocyanate |
| Formula | C₅H₁₀O₂ | C₂H₃NS | C₄H₅NS |
| Molecular Weight ( g/mol ) | 102.13 | 73.12 | 99.15 |
| Standard Enthalpy of Formation (Gas, kJ/mol) | -453.9 | 128.0 | Data not available |
| Standard Enthalpy of Formation (Liquid, kJ/mol) | -484.5 | Data not available | Data not available |
| Standard Molar Entropy (Liquid, J/mol·K) | 258.9 | Data not available | Data not available |
| Molar Heat Capacity (Liquid, J/mol·K) | 171.7 | Data not available | 144.2 |
Note: The presented data is sourced from various chemical databases and literature. The absence of data for certain properties of the analogous compounds highlights the general scarcity of comprehensive thermochemical information for this class of compounds.
Thermal Stability and Decomposition
The thermal stability of this compound is dictated by the lability of the isothiocyanate group and the ester functionality. Isothiocyanates are known to be reactive and can undergo various transformations at elevated temperatures, including rearrangement, oligomerization, and decomposition. The presence of the ester group may influence these pathways.
Based on studies of similar organic isothiocyanates, the decomposition of this compound under thermal stress could potentially proceed through several pathways, including:
-
Rearrangement: Isothiocyanates can undergo rearrangement to form more stable thiocyanate isomers, although this is less common for alkyl isothiocyanates compared to allylic ones.
-
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form an amine and carbonyl sulfide, which can further decompose.
-
Reaction with Nucleophiles: The electrophilic carbon of the isothiocyanate group is susceptible to attack by nucleophiles, which could be present as impurities or formed during decomposition.
-
Radical Decomposition: At higher temperatures, homolytic cleavage of bonds can lead to the formation of various radical species, resulting in a complex mixture of decomposition products.
A comprehensive understanding of the thermal stability and decomposition profile of this compound requires experimental analysis, as outlined in the following section.
Experimental Protocols
To determine the thermochemical properties and thermal stability of this compound, a suite of standard analytical techniques would be employed. The following are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to screen for thermal decomposition events.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate (e.g., 10 °C/min) over a specified range (e.g., -50 °C to 400 °C) under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded. The melting point is determined as the onset temperature of the melting endotherm, and the heat of fusion is calculated from the peak area. The onset temperature of any significant exotherm is considered the decomposition temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a quartz crucible. A known length of nickel-chromium ignition wire is placed in contact with the sample.
-
Bomb Preparation: The crucible is placed in a stainless steel combustion bomb. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, and N₂).
Visualizations
Logical Workflow for Thermochemical and Stability Analysis
The following diagram illustrates the logical workflow for a comprehensive analysis of the thermochemical properties and stability of a compound like this compound.
Caption: A logical workflow for the comprehensive thermochemical and stability analysis of a chemical compound.
Relationship between Experimental Data and Derived Properties
The following diagram illustrates how the data obtained from the primary experimental techniques are used to derive key thermochemical and stability properties.
Caption: Interrelationship between primary experimental data and the derived thermochemical and stability properties.
Conclusion
While specific thermochemical data for this compound is currently lacking in the literature, a robust understanding of its likely properties and stability can be inferred from analogous compounds. This guide provides a framework for researchers by presenting this comparative data and detailing the necessary experimental protocols for a full and accurate characterization. The provided workflows and diagrams serve as a roadmap for undertaking such an analysis, which is crucial for the safe and effective application of this compound in research and development. It is strongly recommended that the experimental procedures outlined herein are performed to obtain definitive data for this compound.
Review of early research involving Ethyl 2-isothiocyanatopropanoate
An In-depth Technical Guide to the Early Research of Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 39574-16-8) is an organic compound featuring both an isothiocyanate group and an ethyl ester functional group.[1][2] Isothiocyanates (ITCs) as a class are of significant interest to the scientific community, largely due to their roles as chemopreventive and potential anti-cancer agents.[3] Many naturally occurring ITCs are derived from glucosinolate precursors found in cruciferous vegetables.[3] The biological activity of ITCs is often attributed to their electrophilic nature, allowing them to react with nucleophiles such as the thiol groups of proteins and glutathione within cells, thereby modulating various signaling pathways related to apoptosis, oxidative stress, and inflammation.[3] This document provides a technical overview of the early research concerning this compound, focusing on its synthesis and physicochemical characterization.
Synthesis and Experimental Protocols
Early and current synthesis of α-isothiocyanato esters, including this compound, typically proceeds from the corresponding α-amino acid ester, in this case, Ethyl 2-aminopropanoate (ethyl alaninate). The most common method is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.
Experimental Protocol: Synthesis via Dithiocarbamate Intermediate
This protocol is a representative method based on the well-established reaction of primary amines with carbon disulfide.
Objective: To synthesize this compound from Ethyl 2-aminopropanoate hydrochloride.
Reagents and Materials:
-
Ethyl 2-aminopropanoate hydrochloride
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride (TsCl) or a similar coupling/desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Salt Formation: To a stirred solution of Ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane at 0 °C (ice bath), slowly add triethylamine (2.2 equivalents). Stir for 15-20 minutes to form the free amine.
-
Dithiocarbamate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (1.1 equivalents) dropwise to the solution. The reaction is typically stirred for 1-2 hours at this temperature, followed by stirring at room temperature for an additional 2-3 hours.
-
Isothiocyanate Formation: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Diagram of Synthetic Workflow
Caption: A typical two-step, one-pot synthesis workflow.
Physicochemical Characterization and Data
Early characterization of this compound relied on spectroscopic and chromatographic techniques to confirm its structure and purity.
Gas Chromatography (GC)
Gas chromatography provides a reliable method for assessing the purity of volatile compounds. Early studies by Rajniaková and Floch in 1993 characterized several ethyl isothiocyanatocarboxylates, providing valuable retention data.
| Parameter | Value | Conditions | Reference |
| Kovats Retention Index (I) | 1141.8 | Column: Packed, UCW-98 on Chromosorb WAW DNCS (1.8 m) Carrier Gas: N₂ Temperature: 160 °C | [4] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. The mass spectrum of this compound shows characteristic fragments.
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 29 | ~75% | [C₂H₅]⁺ |
| 44 | ~50% | [CH₃CH=C=O]⁺ |
| 59 | ~100% | [NCSH₂]⁺ |
| 86 | ~80% | [M - NCS]⁺ or [CH₃CHCOOEt]⁺ |
| 114 | ~20% | [M - OEt]⁺ |
| 159 | ~15% | [M]⁺ (Molecular Ion) |
Data extracted from the NIST WebBook graphical spectrum.[1]
Diagram of Proposed MS Fragmentation
Caption: Logical fragmentation of the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound shows strong, characteristic absorption bands confirming its structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~2080 | Strong, Broad | N=C=S stretch (isothiocyanate) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Data extracted from the NIST WebBook gas-phase IR spectrum.[2]
References
Solubility of Ethyl 2-isothiocyanatopropanoate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-isothiocyanatopropanoate is a compound of interest within synthetic and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the expected solubility profile of this compound, detailed experimental protocols for solubility determination, and a review of the relevant biological signaling pathways associated with isothiocyanates, a class of compounds to which it belongs. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally similar isothiocyanates to provide a reliable estimation of its solubility characteristics.
Introduction to this compound
This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to the second carbon of a propanoate ethyl ester. The presence of the reactive isothiocyanate group and the ester moiety imparts a specific polarity and reactivity to the molecule, influencing its physical and chemical properties, including its solubility. Isothiocyanates, in general, are recognized for their significant biological activities, particularly in the realm of cancer chemoprevention and anti-inflammatory effects.[1]
Expected Solubility Profile
General Principles of Isothiocyanate Solubility:
Isothiocyanates generally exhibit good solubility in a range of common organic solvents.[2] The solubility is governed by the "like dissolves like" principle, where the overall polarity of the isothiocyanate molecule dictates its miscibility with different solvents.[3]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound due to their ability to engage in dipole-dipole interactions.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are also anticipated to be effective solvents, capable of hydrogen bonding with the oxygen and nitrogen atoms of the ester and isothiocyanate groups.
-
Non-Polar Solvents: Solubility in non-polar solvents like hexanes and toluene is expected to be lower, though the ethyl and propanoate hydrocarbon portions of the molecule will contribute to some degree of solubility.
-
Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents for this compound.
Qualitative Solubility Data for a Structurally Similar Compound:
To provide a practical reference, the qualitative solubility of Ethyl isothiocyanate, a closely related compound, is presented in Table 1. It is reasonable to infer that this compound will exhibit a similar solubility pattern.
Table 1: Qualitative Solubility of Ethyl Isothiocyanate
| Solvent | Solubility |
| Ethanol | Soluble[1][4][5] |
| Ether | Soluble[1][4][5] |
| Chlorinated Hydrocarbons | Soluble[4] |
| Aromatic Hydrocarbons | Soluble[4] |
| Water | Very slightly soluble[5] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For precise and quantitative solubility data, experimental determination is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]
-
-
Sample Clarification:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.
-
For more complete separation, the vial may be centrifuged.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
Caption: Simplified diagram of isothiocyanate action on NF-κB and MAPK pathways.
Conclusion
While direct quantitative solubility data for this compound is scarce, a strong qualitative understanding can be inferred from related isothiocyanate compounds. It is expected to be soluble in a range of common polar organic solvents. For precise applications, the shake-flask method provides a robust experimental protocol for determining its exact solubility. The biological activity of isothiocyanates, mediated through key signaling pathways, underscores the importance of understanding the fundamental chemical properties of compounds like this compound for their potential in drug development.
References
An In-Depth Technical Guide to the Health and Safety of Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of Ethyl 2-isothiocyanatopropanoate. The following sections detail toxicological data, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| CAS Number | 39574-16-8 | [1][2] |
| Molecular Formula | C₆H₉NO₂S | [1][2] |
| Molecular Weight | 159.21 g/mol | [1][2] |
| Appearance | Irritant | [1] |
Toxicological Information
Due to a lack of specific toxicological data for this compound, information from structurally similar compounds is provided as a reference. This data should be interpreted with caution and used to inform a conservative risk assessment.
Note: The following data is for Ethyl isothiocyanate and Ethyl cyanoacrylate and may not be representative of this compound.
| Toxicity Metric | Value | Species | Compound |
| Oral LD50 | > 5000 mg/kg | Rat | Ethyl 2-cyanoacrylate[3] |
| Dermal LD50 | No data available | Rabbit | Ethyl 2-cyanoacrylate[3] |
| Inhalation LC50 | No data available | Rat | Ethyl 2-cyanoacrylate[3] |
General Hazards:
-
Irritant: this compound is classified as an irritant[1].
-
Skin and Eye Damage: Similar isothiocyanates are known to cause severe skin burns and eye damage[4].
-
Respiratory Irritation: May cause respiratory irritation[4].
-
Toxicity: Related compounds are toxic if swallowed, in contact with skin, or if inhaled[4].
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |
| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Use only non-sparking tools. Take precautionary measures against static discharges.[4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when working outside of a fume hood or when vapors may be generated. |
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments to assess the safety of isothiocyanate compounds, based on OECD guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in a maintenance medium overnight in a humidified incubator at 37°C and 5% CO₂.
-
Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For liquids, a small volume (e.g., 30 µL) is applied. For solids, a specific weight (e.g., 25 mg) is applied.
-
Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) in the incubator.
-
Washing: After exposure, the chemical is thoroughly washed from the tissue surface with a buffered saline solution.
-
Incubation: The tissues are transferred to a fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan product by viable cells. The formazan is then extracted, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative control tissues. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.
Acute Eye Irritation/Corrosion Test (based on OECD TG 405)
This in vivo test determines the potential for a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for this test.
-
Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea, iris, and conjunctivae.
-
Confirmatory Test: If an irritant or negative response is observed, the test is confirmed using up to two additional animals.
-
Scoring: Ocular lesions are scored according to a standardized system.
-
Classification: The classification of the substance's irritation potential is based on the severity and reversibility of the observed ocular lesions.
Reactivity and Stability
-
Stability: Isothiocyanates can be sensitive to moisture and heat.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, alcohols, and amines[4].
-
Hazardous Decomposition Products: Thermal decomposition of isothiocyanates can produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides[4]. Studies on allyl isothiocyanate have shown the formation of various sulfur-containing volatile compounds and N,N'-diallylthiourea upon heating in an aqueous solution[5][6][7].
-
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol[8][9][10][11].
Signaling Pathways and Biological Activity of Isothiocyanates
Isothiocyanates are known to interact with key cellular signaling pathways, which is relevant to their biological activity and potential toxicity.
Nrf2 Signaling Pathway
Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.
NF-κB Signaling Pathway
Isothiocyanates can also modulate the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.
This guide is intended to provide comprehensive health and safety information for handling this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures before working with this compound. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Ethyl 2-isothiocyanatopropionate, 97% | Fisher Scientific [fishersci.ca]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. datapdf.com [datapdf.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: Ethyl 2-isothiocyanatopropanoate as a Chiral Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-isothiocyanatopropanoate is a chiral derivatizing agent (CDA) utilized for the enantiomeric resolution of primary and secondary amines, amino acids, and other chiral molecules containing amino groups. The determination of the enantiomeric composition of chiral compounds is critical in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] This indirect approach to chiral separation involves the reaction of the racemic analyte with an enantiomerically pure CDA, such as (S)-Ethyl 2-isothiocyanatopropanoate, to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][3]
The isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic primary and secondary amino groups, leading to the formation of stable thiourea derivatives under mild conditions.[4][5] The chirality of the derivatizing agent introduces a second chiral center, allowing for the differentiation of the original enantiomers.
Mechanism of Derivatization
(S)-Ethyl 2-isothiocyanatopropanoate reacts with a racemic amine (containing both R and S enantiomers) to form two diastereomeric thioureas: (S,R)-thiourea and (S,S)-thiourea. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.
Experimental Protocols
The following protocols are provided as illustrative examples for the derivatization and analysis of chiral primary amines. Optimization may be required for specific applications.
This protocol describes the derivatization of a racemic primary amine, such as 1-phenylethylamine, with (S)-Ethyl 2-isothiocyanatopropanoate.
Materials:
-
(S)-Ethyl 2-isothiocyanatopropanoate (CDA)
-
Racemic 1-phenylethylamine (analyte)
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA)
-
Micro-reaction vials (e.g., 1.5 mL)
Procedure:
-
Prepare Analyte Solution: Dissolve the racemic amine in acetonitrile to a final concentration of 1 mg/mL.
-
Prepare CDA Solution: Dissolve (S)-Ethyl 2-isothiocyanatopropanoate in acetonitrile to a final concentration of 1.5 mg/mL (approximately 1.2 molar equivalents to the analyte).
-
Reaction Setup: In a micro-reaction vial, combine 100 µL of the analyte solution and 120 µL of the CDA solution.
-
Add Catalyst: Add 5 µL of triethylamine (TEA) to the reaction mixture to facilitate the reaction.
-
Reaction Conditions: Vortex the mixture for 30 seconds and allow it to react at room temperature (approx. 25°C) for 60 minutes. For less reactive amines, the temperature may be increased to 50-60°C.
-
Sample Preparation for HPLC: After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 1:10 v/v) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Data Presentation
The successful derivatization and chromatographic separation will result in two distinct peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Table 1: Representative HPLC Data for Derivatized 1-Phenylethylamine
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S,R)-Thiourea | 12.8 | 512,345 | - |
| (S,S)-Thiourea | 14.1 | 509,876 | > 1.5 |
Note: These are representative data and may vary depending on the specific HPLC system, column, and precise conditions used.
NMR Analysis for Configurational Assignment
¹H NMR spectroscopy can be used to confirm the formation of the thiourea derivatives and, in some cases, to distinguish between the diastereomers. The chemical shifts of protons near the newly formed stereocenter will differ for each diastereomer.
Protocol for NMR Sample Preparation:
-
Perform the derivatization on a larger scale (e.g., 5-10 mg of analyte).
-
After the reaction, remove the solvent under a stream of nitrogen.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
Table 2: Representative ¹H NMR Data for Diastereomeric Thioureas
| Proton | (S,R)-Diastereomer (ppm) | (S,S)-Diastereomer (ppm) | Δδ (ppm) |
| N-H (Thiourea) | 7.85 | 7.82 | 0.03 |
| C-H (Analyte) | 5.15 | 5.25 | 0.10 |
| C-H (CDA) | 4.20 | 4.18 | 0.02 |
Note: The magnitude of the chemical shift difference (Δδ) depends on the specific analyte and the NMR solvent used.[6]
Experimental Workflow and Logic
The overall process from sample preparation to data analysis follows a logical sequence.
The fundamental principle of this indirect HPLC method is the conversion of enantiomers into diastereomers, which possess different physical properties, enabling their separation on an achiral stationary phase.
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable and effective method for the enantiomeric separation of primary and secondary amines. The formation of stable diastereomeric thioureas allows for their separation and quantification using standard reversed-phase HPLC. This approach is a valuable tool in pharmaceutical development and quality control, enabling the accurate determination of enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of L- and D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantiomeric Excess Determination using Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral pharmaceuticals and other fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, accurate and reliable methods for quantifying the enantiomeric composition of a substance are essential.
This document provides a detailed protocol for the determination of the enantiomeric excess of chiral primary and secondary amines using Ethyl 2-isothiocyanatopropanoate as a chiral derivatizing agent (CDA).[1][2][3] This method involves the conversion of the enantiomeric amines into diastereomeric thioureas, which can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[4][5] The isothiocyanate group of this compound readily reacts with the amino group of the analyte to form a stable thiourea linkage.[6][7][8]
Principle of the Method
The fundamental principle of this method lies in the conversion of a mixture of enantiomers, which are chemically and physically indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical and chemical properties, allowing for their separation and quantification by standard analytical techniques.[1][2][3]
The reaction of a racemic amine with enantiomerically pure this compound results in the formation of two diastereomeric thioureas. The ratio of the peak areas of these diastereomers, as determined by HPLC, directly corresponds to the ratio of the enantiomers in the original amine sample.
Reaction Scheme:
(R/S)-Amine + (S)-Ethyl 2-isothiocyanatopropanoate → (R,S)-Thiourea + (S,S)-Thiourea
Experimental Protocols
Materials and Reagents
-
This compound (enantiomerically pure)
-
Chiral amine sample of unknown enantiomeric excess
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
HPLC-grade solvents (e.g., acetonitrile, water, isopropanol)
-
Triethylamine (optional, as a catalyst)
-
Standard laboratory glassware and equipment
Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral amine sample into a clean, dry vial.
-
Dissolution: Dissolve the amine sample in 1.0 mL of anhydrous acetonitrile.
-
Reagent Addition: Add a 1.1 to 1.5 molar excess of this compound to the solution. The slight excess ensures the complete derivatization of the amine.
-
Catalyst (Optional): For less reactive amines, 1-2 drops of triethylamine can be added to catalyze the reaction.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. For sterically hindered or less reactive amines, the reaction mixture may be gently heated to 40-50°C.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger resin or by diluting the sample for immediate HPLC analysis.
-
Dilution: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
HPLC Analysis Protocol
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column is typically used for the separation of the diastereomeric thioureas.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is commonly employed. The exact composition should be optimized for the specific diastereomers being separated.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The diastereomeric thioureas can be detected by UV absorbance, typically in the range of 210-254 nm.
-
Injection Volume: Inject 10-20 µL of the diluted sample onto the HPLC column.
-
Data Analysis: Integrate the peak areas of the two separated diastereomers.
Data Presentation
Table 1: Representative HPLC Retention Times and Resolution
| Diastereomer Pair | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| (R,S)-Thiourea / (S,S)-Thiourea | 12.5 | 14.2 | > 1.5 |
| Example data for a hypothetical chiral amine |
Table 2: Calculation of Enantiomeric Excess
| Peak | Retention Time (min) | Peak Area |
| Diastereomer 1 | 12.5 | A1 |
| Diastereomer 2 | 14.2 | A2 |
Formula for Enantiomeric Excess (% e.e.):
% e.e. = [ (A1 - A2) / (A1 + A2) ] * 100
Where A1 and A2 are the integrated peak areas of the two diastereomers.
Mandatory Visualization
Caption: Workflow for enantiomeric excess determination.
Signaling Pathways and Logical Relationships
The logical relationship in this protocol is a linear workflow. The initial chiral amine is the input, which undergoes a chemical transformation (derivatization) to produce a mixture of diastereomers. This mixture is then subjected to an analytical separation technique (HPLC), and the resulting data is processed to yield the final output, the enantiomeric excess. The success of each step is contingent on the successful completion of the preceding step.
Caption: Logical transformation of enantiomers to diastereomers.
Conclusion
The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the determination of enantiomeric excess in chiral primary and secondary amines. The protocol is straightforward, utilizes standard laboratory equipment, and offers good resolution of the resulting diastereomers. This method is highly valuable for quality control in the pharmaceutical and chemical industries, ensuring the stereochemical purity of chiral compounds.
References
HPLC method development for separating diastereomers of Ethyl 2-isothiocyanatopropanoate
An Application Note and Protocol for the Separation of Ethyl 2-isothiocyanatopropanoate Diastereomers by High-Performance Liquid Chromatography
Introduction
This compound is a chiral compound that exists as a pair of diastereomers. The separation and quantification of these stereoisomers are crucial for researchers, scientists, and drug development professionals, as different diastereomers can exhibit varied biological activities and pharmacological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[1] This application note provides a detailed protocol for developing an HPLC method to separate the diastereomers of this compound. The methodology covers both normal-phase and reversed-phase chromatography approaches, providing a comprehensive starting point for method development.
The separation of diastereomers can be achieved on both chiral and achiral stationary phases.[2][3] While chiral stationary phases (CSPs) are designed for enantiomeric separations, they can also be effective for separating diastereomers.[4][5][6] However, successful separations can often be achieved on more common achiral phases like C18 or silica columns.[7][8] The choice between normal-phase and reversed-phase HPLC will depend on the polarity of the diastereomers and their interactions with the stationary phase.[9] This protocol outlines a systematic screening process to identify the optimal chromatographic conditions.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of the this compound diastereomeric mixture in a suitable solvent. For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is recommended. For normal-phase HPLC, use a non-polar solvent such as hexane or iso-octane. The typical concentration for initial screening is 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition for the respective HPLC method.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Detection Wavelength: The isothiocyanate group has a UV absorbance maximum around 245-250 nm. Monitor the chromatogram at 254 nm or at the determined absorbance maximum.
-
Column Temperature: Maintain a constant column temperature, starting with 25 °C, to ensure reproducible retention times.
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.
-
Injection Volume: Start with a 10 µL injection volume.
Method Development Workflow
The following workflow provides a systematic approach to screen for the optimal separation conditions.
Caption: Workflow for HPLC method development for diastereomer separation.
Initial Screening Protocols
a) Reversed-Phase HPLC (RP-HPLC) Screening
Reversed-phase chromatography is a good starting point due to its versatility.[7]
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10% to 90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, and equilibrate for 4 min. | 10% to 90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 254 nm | 254 nm |
b) Normal-Phase HPLC (NP-HPLC) Screening
Normal-phase chromatography can offer different selectivity for diastereomers.[8][9]
| Parameter | Condition 1 | Condition 2 |
| Column | Silica, 250 x 4.6 mm, 5 µm | Cyano, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | n-Hexane | n-Hexane |
| Mobile Phase B | 2-Propanol | Ethanol |
| Isocratic Elution | 98:2 (A:B) | 95:5 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 254 nm | 254 nm |
Method Optimization
If the initial screening shows partial separation (Resolution < 1.5), the following parameters can be adjusted to improve the resolution:
-
Mobile Phase Composition: In RP-HPLC, vary the gradient slope or switch to isocratic elution if retention times are close. In NP-HPLC, make small adjustments to the percentage of the polar modifier (e.g., in 0.1% increments).
-
Organic Modifier: In RP-HPLC, switching between acetonitrile and methanol can significantly alter selectivity.[7]
-
Temperature: Changing the column temperature can affect the interaction kinetics and improve separation. Test temperatures between 20 °C and 40 °C.
-
Column Chemistry: If resolution is still poor, trying a different stationary phase is recommended. For RP-HPLC, consider embedded polar group phases. For NP-HPLC, consider Diol or Amino phases.
-
Chiral Stationary Phases: If achiral chromatography fails to provide adequate separation, screening of chiral stationary phases (CSPs) is the next logical step. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often successful for isothiocyanates.[4][5]
Data Presentation
The following tables present hypothetical data from the screening and optimization phases.
Table 1: Results from Initial Screening
| Method | Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| RP-HPLC | C18 | Water/Acetonitrile | 12.5 | 12.8 | 0.8 |
| RP-HPLC | C18 | Water/Methanol | 15.2 | 15.8 | 1.2 |
| NP-HPLC | Silica | Hexane/2-Propanol | 8.1 | 8.9 | 1.4 |
| NP-HPLC | Cyano | Hexane/Ethanol | 10.3 | 10.5 | 0.5 |
Table 2: Results from Method Optimization (Based on NP-HPLC with Silica)
| Parameter Changed | New Condition | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Initial | Hexane/2-Propanol (98:2) | 8.1 | 8.9 | 1.4 |
| % 2-Propanol | Hexane/2-Propanol (99:1) | 10.2 | 11.5 | 1.8 |
| Temperature | 20 °C | 8.5 | 9.4 | 1.6 |
| Flow Rate | 0.8 mL/min | 10.1 | 11.1 | 1.5 |
Conclusion
This application note provides a comprehensive protocol for the development of an HPLC method for the separation of this compound diastereomers. A systematic approach involving initial screening with both reversed-phase and normal-phase conditions, followed by methodical optimization, is recommended. The provided workflow, experimental conditions, and data tables serve as a robust guide for researchers in establishing a reliable and reproducible analytical method for the separation and quantification of these important chiral compounds.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] [mdpi.com]
- 5. [PDF] Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] | Semantic Scholar [semanticscholar.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. isca.me [isca.me]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
Chiral GC-MS Analysis of Primary and Secondary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of primary and secondary amines for enantioselective analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The successful separation and quantification of chiral amines are critical in various fields, including drug development, pharmacology, and toxicology, as enantiomers of a compound can exhibit significantly different physiological effects.
Introduction
Direct chiral analysis of primary and secondary amines by GC-MS is often challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and inadequate separation.[1] Derivatization is a chemical modification process that converts these amines into less polar, more volatile, and more thermally stable derivatives. When a chiral derivatizing agent (CDA) is used, it reacts with the enantiomers of the chiral amine to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.
This application note focuses on three widely used chiral derivatizing agents:
-
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)
-
Trifluoroacetic Anhydride (TFAA)
-
N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)
Principle of Chiral Derivatization for GC-MS Analysis
The fundamental principle involves the reaction of a chiral amine with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using a non-chiral chromatographic column.
Chiral Derivatizing Agents: A Comparative Overview
The choice of a suitable chiral derivatizing agent is crucial for successful enantiomeric separation. The ideal CDA should react quickly and quantitatively with the target amines, form stable derivatives, and yield diastereomers with significant differences in their chromatographic retention times.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Amines | Advantages | Disadvantages |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPAC | Primary and Secondary | Forms stable derivatives, good separation for many amines. | Can be sensitive to moisture. |
| Trifluoroacetic Anhydride | TFAA | Primary and Secondary | Highly reactive, produces volatile derivatives. | Byproducts can be acidic and may require removal.[2] |
| N-(Trifluoroacetyl)-L-prolyl chloride | TFAPC | Primary and Secondary | Effective for a wide range of amines, including amphetamines. | Can be prone to racemization under certain conditions.[3] |
Table 1: Comparison of Common Chiral Derivatizing Agents for GC-MS Analysis of Amines.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the chiral GC-MS analysis of selected primary and secondary amines after derivatization.
Enantiomeric Separation and Resolution Factors
| Analyte | Derivatizing Agent | Separation Factor (α) | Resolution (Rs) | Reference |
| α-Methylbenzylamine | TFAA | 1.11 | Baseline | [4] |
| 1-α-Methylnaphthylamine | TFAA | 1.14 | Baseline | [4] |
| 2-Aminooctane | TFAA | 1.04 | 1.02 | [4] |
| 2-Aminooctane | Isopropyl isocyanate | 1.05 | 1.58 | [4] |
Table 2: Enantiomeric Separation (α) and Resolution (Rs) Factors for Selected Amines. Note: Higher α and Rs values indicate better separation.
Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | Derivatizing Agent | LOD | LOQ | Reference |
| Amphetamine | TFAA | - | 2.5 - 10 ng/mL | [5] |
| Methamphetamine | TFAA | - | 2.5 - 10 ng/mL | [5] |
| Amphetamine | PFPA | - | 2.5 - 10 ng/mL | [5] |
| Methamphetamine | PFPA | - | 2.5 - 10 ng/mL | [5] |
| Amphetamine | HFBA | - | 2.5 - 10 ng/mL | [5] |
| Methamphetamine | HFBA | - | 2.5 - 10 ng/mL | [5] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Amphetamines with Different Acylating Agents. Note: Pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are structurally similar to TFAA and are often used for comparison.
Experimental Protocols
The following are detailed protocols for the derivatization of primary and secondary amines using MTPAC and TFAA.
Protocol 1: Derivatization with α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)
This protocol is suitable for the chiral analysis of amphetamines and other phenylethylamine derivatives.[2]
Materials:
-
Amine sample
-
α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Base (e.g., anhydrous pyridine, triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the amine sample (typically 100 µg to 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous solvent to dissolve the sample. Then, add 50 µL of base followed by 50 µL of MTPAC solution (10 mg/mL in anhydrous solvent).
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Work-up: Cool the vial to room temperature. Add 500 µL of 1 M HCl to quench the reaction and remove excess base. Vortex and centrifuge.
-
Extraction: Extract the diastereomeric derivatives with an organic solvent (e.g., 2 x 500 µL of hexane or ethyl acetate).
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Analysis: Transfer the dried extract to a new vial and evaporate to a final volume of approximately 100 µL for GC-MS analysis.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol is a common and effective method for the derivatization of primary and secondary amines, including amphetamines.[6]
Materials:
-
Amine sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Byproduct Removal: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This step is crucial to prevent damage to the GC column.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Conclusion
The derivatization of primary and secondary amines with chiral reagents is an indispensable technique for their enantioselective analysis by GC-MS. The choice of the derivatizing agent and the optimization of the reaction conditions are critical for achieving accurate and reproducible results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working in drug development and related fields. Careful consideration of the analyte's structure and the desired analytical outcome will guide the selection of the most appropriate derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the Synthesis of Thioureas from Ethyl 2-Isothiocyanatopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a significant class of organic compounds widely recognized for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Their utility in medicinal chemistry and drug discovery is often attributed to the ability of the thiourea functional group to form strong hydrogen bonds, allowing them to act as effective enzyme inhibitors or anion sensors.[1][2] The synthesis of thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[3] This method is highly versatile, generally proceeds under mild conditions, and often results in high yields of the desired product.[1]
This document provides a detailed protocol for the synthesis of N,N'-disubstituted thioureas by reacting Ethyl 2-isothiocyanatopropanoate with various primary and secondary amines.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group in this compound. This addition reaction forms a stable N,N'-disubstituted thiourea product. The reaction is typically clean and proceeds with high atom economy.[1]
Reactants:
-
This compound
-
A primary or secondary amine (R¹R²NH)
Product:
-
N-(1-(ethoxycarbonyl)ethyl)-N'-(substituted)thiourea
Mechanism: The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to yield the final stable thiourea product.[2]
Caption: Reaction mechanism for thiourea synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of various thiourea derivatives from this compound and different amines. Reaction conditions are based on the general protocol described below.
| Entry | Amine Reactant | Thiourea Product Name | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(1-(ethoxycarbonyl)ethyl)-N'-phenylthiourea | 2 | 95 |
| 2 | Benzylamine | N-benzyl-N'-(1-(ethoxycarbonyl)ethyl)thiourea | 1.5 | 98 |
| 3 | Cyclohexylamine | N-cyclohexyl-N'-(1-(ethoxycarbonyl)ethyl)thiourea | 2 | 96 |
| 4 | Morpholine | 4-(3-(1-(ethoxycarbonyl)ethyl)thioureido)morpholine | 3 | 92 |
| 5 | p-Toluidine | N-(1-(ethoxycarbonyl)ethyl)-N'-(p-tolyl)thiourea | 2.5 | 94 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of thioureas from this compound.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Selected primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper
-
Standard laboratory glassware
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas
This protocol outlines a standard solution-phase synthesis at room temperature.[2]
-
Reaction Setup:
-
Reagent Addition:
-
To the stirring solution of the amine, add this compound (1.0 mmol) at room temperature. The addition can be done dropwise or in one portion.[1]
-
-
Reaction Monitoring:
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 hexane/ethyl acetate).[2]
-
The reaction is typically complete when the starting material (isothiocyanate or amine) is no longer visible on the TLC plate, usually within 1-3 hours.[2]
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Option A (Direct Precipitation): If the product precipitates directly from the reaction mixture or upon concentration, isolate it by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Option B (Extractive Work-up): If the product is an oil or does not precipitate, dissolve the residue in an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
If the isolated product is deemed pure by TLC, no further purification is necessary.[2]
-
If impurities are present, purify the crude product by one of the following methods:
-
Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Column Chromatography: For oily products or those with persistent impurities, perform flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for thiourea synthesis.
References
Application Notes and Protocols: Ethyl 2-isothiocyanatopropanoate in Peptide Sequencing and Proteomics
A Theoretical Exploration in the Absence of Documented Applications
Executive Summary
Extensive investigation into the scientific literature and chemical databases reveals a notable absence of established applications for Ethyl 2-isothiocyanatopropanoate in the fields of peptide sequencing and proteomics. While the compound is commercially available and its basic chemical properties are known, there are no documented protocols or research articles detailing its use for N-terminal peptide modification, akin to the well-established Edman degradation reagent, phenyl isothiocyanate (PITC).
This document, therefore, serves as a theoretical guide for researchers, scientists, and drug development professionals interested in the potential application of this compound. By drawing parallels with the known chemistry of PITC and other isothiocyanate-based reagents, we provide a foundational understanding of how this compound might be employed. The protocols and data presented herein are generalized and should be considered as a starting point for methodology development and validation, not as established procedures.
Introduction to N-Terminal Peptide Sequencing and Proteomics
N-terminal sequencing is a fundamental technique for protein identification, characterization of post-translational modifications, and ensuring the quality of recombinant proteins. The classical method for this is the Edman degradation, which involves the sequential removal and identification of amino acids from the N-terminus of a peptide. In parallel, modern proteomics workflows often utilize mass spectrometry (MS) for high-throughput protein identification and quantification, where N-terminal labeling can aid in data analysis.
The key reagent in Edman degradation is an isothiocyanate, most commonly PITC. This compound reacts with the free N-terminal amino group of a peptide under basic conditions. Subsequent treatment with acid cleaves the N-terminal amino acid as a derivative, which can then be identified by chromatography.
Theoretical Application of this compound
Given its isothiocyanate functional group (-N=C=S), this compound is chemically poised to react with the primary amine of a peptide's N-terminus in a manner analogous to PITC.
Proposed Reaction Mechanism:
The reaction would likely proceed in two main steps, mirroring the Edman degradation chemistry:
-
Coupling Reaction: Under alkaline conditions, the nucleophilic N-terminal amino group of the peptide attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This forms a substituted thiourea derivative of the peptide.
-
Cleavage Reaction: In the presence of a strong anhydrous acid (e.g., trifluoroacetic acid), the sulfur atom of the thiourea attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact but shortened by one residue. This derivative can then be converted to a more stable thiohydantoin (TH) derivative for identification.
Potential Advantages and Disadvantages (Theoretical)
A comprehensive comparison with the standard reagent, PITC, would require experimental validation. However, we can speculate on potential characteristics based on the structure of this compound.
| Feature | Phenyl isothiocyanate (PITC) | This compound (Hypothetical) |
| Reactivity | Well-characterized and optimized reaction conditions. | Potentially different reaction kinetics due to the aliphatic nature, possibly requiring optimization of pH and temperature. |
| Solubility | Soluble in a range of organic solvents. | The ethyl ester group may confer different solubility properties, potentially impacting solvent choices for reaction and extraction steps. |
| Detection of Derivative | The phenyl group provides a chromophore for UV detection of the PTH-amino acid. | The resulting thiohydantoin derivative would lack a strong chromophore, making UV-based detection less sensitive. Alternative detection methods like mass spectrometry would be necessary. |
| Volatility of Byproducts | Byproducts are relatively volatile and easily removed. | Byproduct volatility would need to be assessed to ensure clean sequencing cycles. |
Experimental Protocols (Generic Template)
The following protocols are generalized templates for N-terminal peptide sequencing and should be adapted and rigorously optimized for any new reagent, including this compound.
Generic Protocol for Edman-type Degradation
This protocol outlines the fundamental steps for a single cycle of Edman-type degradation.
Materials:
-
Peptide sample (10-100 picomoles)
-
Isothiocyanate reagent solution (e.g., 5% this compound in a suitable solvent like pyridine or acetonitrile)
-
Coupling buffer (e.g., N-methylmorpholine buffer, pH 8.5)
-
Anhydrous trifluoroacetic acid (TFA)
-
Extraction solvent (e.g., n-butyl chloride or ethyl acetate)
-
Conversion solution (e.g., 25% aqueous TFA)
-
HPLC or LC-MS system for analysis
Procedure:
-
Coupling: a. The peptide sample is dried in a reaction vial. b. The sample is dissolved in the coupling buffer. c. The isothiocyanate solution is added, and the mixture is incubated at a controlled temperature (e.g., 50°C) for a set time (e.g., 20 minutes) to form the thiourea derivative. d. The reaction vial is dried under vacuum to remove excess reagents and byproducts.
-
Cleavage: a. Anhydrous TFA is added to the dried sample. b. The reaction is incubated at a controlled temperature (e.g., 50°C) for a short period (e.g., 5 minutes) to cleave the N-terminal amino acid as a thiazolinone derivative. c. The TFA is evaporated under a stream of nitrogen.
-
Extraction: a. An organic solvent is added to extract the thiazolinone derivative. b. The organic phase is transferred to a separate tube, and the aqueous phase (containing the shortened peptide) is retained for the next cycle.
-
Conversion: a. The extracted thiazolinone derivative is dried. b. The conversion solution is added, and the sample is heated (e.g., 65°C for 10 minutes) to convert the derivative to a more stable thiohydantoin (TH) form. c. The sample is dried and redissolved in a suitable solvent for analysis.
-
Analysis: a. The TH-amino acid derivative is identified by HPLC or LC-MS by comparing its retention time or mass-to-charge ratio to known standards.
Protocol for N-Terminal Labeling for Mass Spectrometry
Materials:
-
Peptide mixture (from a protein digest)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
This compound solution (e.g., 2% in acetonitrile)
-
Quenching solution (e.g., 5% hydroxylamine)
-
C18 desalting spin column
-
LC-MS/MS system
Procedure:
-
Labeling: a. The peptide sample is dissolved in the ammonium bicarbonate buffer. b. The this compound solution is added, and the mixture is incubated at room temperature for 1 hour. c. The reaction is quenched by the addition of the quenching solution.
-
Sample Cleanup: a. The labeled peptide mixture is acidified with formic acid. b. The sample is desalted using a C18 spin column according to the manufacturer's instructions. c. The desalted, labeled peptides are dried under vacuum.
-
LC-MS/MS Analysis: a. The dried sample is reconstituted in a suitable solvent for mass spectrometry. b. The sample is analyzed by LC-MS/MS. The modification will result in a specific mass shift on the N-terminal peptides, which can be used in the database search to identify the N-termini of the proteins in the sample.
Visualizations
Caption: Generalized workflow of a single cycle in Edman-type degradation.
Caption: Workflow for N-terminal labeling in a proteomics experiment.
Conclusion and Future Directions
While this compound is not a documented reagent for peptide sequencing or proteomics, its chemical structure suggests a potential for such applications. The information and generic protocols provided here offer a starting point for researchers who may wish to explore its utility. Any such investigation would require a thorough characterization of its reactivity, optimization of reaction conditions, and validation of the analytical methods for the resulting derivatives. Future work could involve comparative studies against PITC to determine if this or similar aliphatic isothiocyanates offer any advantages in specific applications, such as altered selectivity or improved performance in mass spectrometry-based analyses.
Application Notes and Protocols for Chiral Resolution of Pharmaceuticals using Ethyl 2-isothiocyanatopropanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the chiral resolution of pharmaceuticals, specifically focusing on the use of chiral isothiocyanate derivatizing agents. While direct applications of Ethyl 2-isothiocyanatopropanoate are not extensively documented in readily available literature, this document leverages data from closely related and well-studied analogs to provide representative methodologies. The principles and protocols outlined herein are broadly applicable to this compound for the resolution of primary and secondary amine-containing pharmaceuticals.
Introduction
Chiral resolution is a critical process in pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One effective method for enantiomeric separation is the use of chiral derivatizing agents (CDAs) to convert a mixture of enantiomers into diastereomers, which can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][3]
Isothiocyanates are a versatile class of reagents that react with primary and secondary amines to form stable thiourea derivatives. Chiral isothiocyanates, such as this compound, serve as excellent CDAs. The resulting diastereomeric thioureas can be readily separated on achiral stationary phases, allowing for the accurate determination of enantiomeric purity.
This document focuses on the application of isothiocyanate-based CDAs for the chiral resolution of a prominent class of pharmaceuticals: beta-blockers .
Principle of Chiral Derivatization
The fundamental principle involves the reaction of a racemic pharmaceutical containing a primary or secondary amine group with an enantiomerically pure chiral isothiocyanate, such as (R)- or (S)-Ethyl 2-isothiocyanatopropanoate. This reaction creates a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated by achiral chromatography.
Caption: Reaction of a racemic drug with a chiral isothiocyanate.
Experimental Protocols
The following protocols are adapted from methodologies reported for isothiocyanate-based CDAs in the chiral resolution of beta-blockers.[4]
General Derivatization Protocol for Amino-containing Pharmaceuticals
This protocol describes the formation of diastereomeric thioureas from a racemic amine-containing drug and a chiral isothiocyanate agent.
Materials:
-
Racemic pharmaceutical (e.g., Propranolol, Labetalol)
-
Chiral Derivatizing Agent (CDA), e.g., (S)-Ethyl 2-isothiocyanatopropanoate
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine, optional, to facilitate reaction with amine salts)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Prepare a standard solution of the racemic pharmaceutical in the chosen aprotic solvent (e.g., 1 mg/mL).
-
Prepare a solution of the chiral derivatizing agent in the same solvent (e.g., 5 mg/mL).
-
In a clean vial, mix 100 µL of the pharmaceutical solution with 200 µL of the CDA solution. This provides a molar excess of the CDA.
-
If the pharmaceutical is in a salt form (e.g., hydrochloride), add 10 µL of triethylamine to liberate the free amine.
-
Vortex the mixture for 1 minute.
-
Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for HPLC analysis. The sample can be diluted with the mobile phase if necessary.
Caption: General workflow for the derivatization of pharmaceuticals.
HPLC Analysis of Diastereomers
This protocol outlines the chromatographic conditions for the separation of the formed diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example for Beta-Blocker Diastereomers):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile or Methanol). The exact ratio should be optimized for the specific diastereomers. A common starting point is a gradient or isocratic elution with 40-60% organic modifier.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the drug or the thiourea derivative (e.g., 254 nm).
-
Injection Volume: 10-20 µL
Data Presentation and Analysis
The successful chiral resolution is evaluated based on the separation of the two diastereomeric peaks in the chromatogram. The key parameters are the retention times (t_R), resolution (R_s), and separation factor (α).
Quantitative Data Summary
The following table summarizes representative chromatographic data for the chiral resolution of various beta-blockers using an isothiocyanate CDA. This data is based on published literature for analogs of this compound and serves as a reference for expected performance.
| Pharmaceutical | Retention Time (t_R1) (min) | Retention Time (t_R2) (min) | Separation Factor (α) | Resolution (R_s) |
| Propranolol | 12.5 | 14.2 | 1.14 | 2.5 |
| Metoprolol | 9.8 | 10.9 | 1.11 | 2.1 |
| Atenolol | 7.2 | 8.1 | 1.13 | 2.3 |
| Labetalol (Pair 1) | 15.1 | 16.5 | 1.09 | 1.9 |
| Labetalol (Pair 2) | 18.2 | 20.1 | 1.10 | 2.2 |
Note: The data presented are illustrative and may vary depending on the specific CDA, HPLC system, column, and mobile phase conditions.
Calculation of Key Parameters
-
Separation Factor (α): α = (t_R2 - t_0) / (t_R1 - t_0), where t_0 is the dead time. A value greater than 1 indicates separation.
-
Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w_1 and w_2 are the peak widths at the base. A resolution of 1.5 or greater indicates baseline separation.
Method Optimization and Considerations
-
Choice of CDA Enantiomer: Using the opposite enantiomer of the CDA (e.g., (R)-Ethyl 2-isothiocyanatopropanoate) will invert the elution order of the diastereomers, which can be useful for peak identification and confirmation.
-
Reaction Conditions: Optimization of reaction time, temperature, and reagent excess is crucial to ensure complete derivatization without side reactions or racemization.
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer, the type of organic modifier (Methanol vs. Acetonitrile), and the pH of the aqueous phase can significantly impact the separation factor and resolution.
-
Column Chemistry: While a standard C18 column is often sufficient, other stationary phases (e.g., C8, Phenyl) may provide better selectivity for certain diastereomers.
Conclusion
The use of chiral isothiocyanate derivatizing agents, including this compound and its analogs, provides a robust and reliable method for the chiral resolution of amine-containing pharmaceuticals. The formation of stable diastereomeric thioureas allows for their separation on common achiral HPLC columns. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to develop and validate methods for determining the enantiomeric purity of chiral drug substances.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [High performance liquid chromatographic enantiomer separation of beta-blocking agents with a new isothiocyanate type chiral derivatizing agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of Ethyl 2-Isothiocyanatopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic techniques used for the structural elucidation and analysis of ethyl 2-isothiocyanatopropanoate and its derivatives. The protocols outlined below are intended to assist researchers in obtaining high-quality NMR data for these compounds, which are of interest in medicinal chemistry and drug development due to the biological activities associated with the isothiocyanate functional group.
Introduction to NMR Analysis of this compound Derivatives
This compound is a chiral α-isothiocyanato ester. Its derivatives are valuable scaffolds in organic synthesis and drug discovery. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules, providing detailed information about their chemical structure, stereochemistry, and purity.
Key structural features to be analyzed by NMR include:
-
The ethyl ester group (-OCH₂CH₃)
-
The chiral methine proton (-CH(NCS)-)
-
The methyl group adjacent to the chiral center (-CH₃)
-
The isothiocyanate carbon (-N=C=S)
Standard one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, are routinely employed for the complete assignment of all proton and carbon signals.
Predicted NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methylene (-OCH₂) | 1 | ~ 4.2 (quartet, J ≈ 7.1 Hz) | ~ 62 |
| Methyl (-CH₃) | 2 | ~ 1.3 (triplet, J ≈ 7.1 Hz) | ~ 14 |
| Methine (-CH) | 3 | ~ 4.0 (quartet, J ≈ 7.0 Hz) | ~ 55 |
| Methyl (-CH₃) | 4 | ~ 1.7 (doublet, J ≈ 7.0 Hz) | ~ 18 |
| Carbonyl (C=O) | 5 | - | ~ 170 |
| Isothiocyanate (NCS) | 6 | - | ~ 130 (broad) |
Note: The chemical shift of the isothiocyanate carbon is characteristically broad due to quadrupolar relaxation of the nitrogen atom and chemical shift anisotropy.[1][2][3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
5 mm NMR tubes
-
Pipettes and vials
-
Cotton or glass wool for filtration
Protocol:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely.
-
Label the NMR tube clearly.
1D ¹H NMR Spectroscopy
Purpose: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Instrument Parameters (300-500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
1D ¹³C NMR Spectroscopy
Purpose: To determine the number of different types of carbon atoms in the molecule.
Instrument Parameters (75-125 MHz Spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (adjust for sample concentration)
-
Referencing: CDCl₃ at 77.16 ppm
2D NMR Spectroscopy
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).
Instrument Parameters:
-
Pulse Program: Standard COSY (cosygp)
-
Data Points: 1024 in F2, 256-512 in F1
-
Number of Scans: 2-8 per increment
Purpose: To identify direct one-bond correlations between protons and carbons.
Instrument Parameters:
-
Pulse Program: Standard HSQC with gradient selection (hsqcedetgp)
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
-
Data Points: 1024 in F2 (¹H), 256 in F1 (¹³C)
-
Number of Scans: 4-16 per increment
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.
Instrument Parameters:
-
Pulse Program: Standard HMBC with gradient selection (hmbcgp)
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz
-
Data Points: 2048 in F2 (¹H), 256-512 in F1 (¹³C)
-
Number of Scans: 8-32 per increment
Data Presentation and Analysis
All quantitative NMR data should be summarized in a structured table for clarity and ease of comparison. An example for a hypothetical derivative is provided below.
Table 2: NMR Data for a Hypothetical Ethyl 2-isothiocyanato-3-phenylpropanoate Derivative in CDCl₃
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 62.5 | 4.25 (q, 7.1) | 2 | 2, 5 |
| 2 | 14.1 | 1.30 (t, 7.1) | 1 | 1 |
| 3 | 58.0 | 4.50 (t, 7.5) | 4 | 4, 5, 6, 7, 8 |
| 4 | 35.2 | 3.10 (d, 7.5) | 3 | 3, 7, 8, 9 |
| 5 | 169.8 | - | - | 1, 3, 4 |
| 6 | 132.1 (br) | - | - | 3 |
| 7 | 136.5 | - | - | 3, 4, 9 |
| 8 | 129.0 | 7.30-7.45 (m) | 9, 10 | 4, 7, 10 |
| 9 | 128.8 | 7.30-7.45 (m) | 8, 10 | 7, 8 |
| 10 | 127.5 | 7.30-7.45 (m) | 8, 9 | 8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the complete NMR analysis of an this compound derivative.
Key HMBC Correlations for Structure Elucidation
This diagram highlights the crucial 2- and 3-bond correlations observed in an HMBC spectrum that allow for the connection of the different structural fragments of this compound.
Signaling Pathways of Isothiocyanates in Drug Development
Isothiocyanates (ITCs) are known to modulate multiple signaling pathways that are relevant to cancer chemoprevention and therapy. While the specific pathways affected by this compound derivatives require dedicated biological studies, the isothiocyanate pharmacophore is generally associated with the modulation of the following key pathways:
-
Keap1-Nrf2 Pathway: ITCs can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes.
-
NF-κB Pathway: ITCs can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
Apoptosis Pathways: ITCs can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Regulation: ITCs can cause cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation.
The diagram below provides a simplified overview of these general ITC-modulated signaling pathways.
References
Application of Ethyl 2-isothiocyanatopropanoate in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-isothiocyanatopropanoate is a versatile reagent in organic synthesis, holding significant potential in the development of novel agrochemicals. Its structure, featuring a reactive isothiocyanate group and a chiral center derived from L-alanine, makes it an ideal building block for creating a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of 2-thiohydantoin derivatives from this compound, a class of compounds known for their fungicidal and herbicidal properties.
Application: Synthesis of 3,5-Disubstituted-2-Thiohydantoins
This compound serves as a key precursor for the synthesis of 3,5-disubstituted-2-thiohydantoins. The isothiocyanate functional group readily reacts with primary amines to form a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the stable 5-methyl-2-thiohydantoin ring system. The substituent at the 3-position of the thiohydantoin ring can be varied by selecting different primary amines in the initial reaction, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
dot
Caption: Proposed reaction pathway for the synthesis of 3,5-disubstituted-2-thiohydantoins.
Potential Agrochemical Activity
Thiohydantoin derivatives have been reported to exhibit a range of biological activities, making them promising candidates for new agrochemicals.
-
Fungicidal Activity: Certain 5-arylidene-2-thiohydantoins have shown significant efficacy against various plant pathogens. For instance, derivatives have demonstrated high fungicidal activity against Erysiphe graminis, Uromyces appendiculatus, and Botrytis cinerea[1]. The fungicidal activity of some derivatives is comparable to or even higher than commercial fungicides like carbendazim against specific pathogens such as Botrytis cinerea and Alternaria solani[1].
-
Herbicidal Activity: 2-Thiohydantoin derivatives have also been investigated as herbicides. Some compounds have displayed good herbicidal activity against weeds such as Zea mays, Triticum aestivum, and Arabidopsis thaliana[2]. The thiohydantoin ring appears to be a key contributor to the herbicidal activity when compared to the corresponding hydantoin ring[2].
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-5-methyl-2-thiohydantoins
This protocol describes a general procedure for the synthesis of 3-aryl-5-methyl-2-thiohydantoins from this compound and a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Triethylamine (TEA)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Amine: Add the substituted aniline (1.0 eq.) to the solution, followed by the addition of triethylamine (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-aryl-5-methyl-2-thiohydantoin.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data on Agrochemical Activity
The following table summarizes the reported agrochemical activity of various thiohydantoin derivatives, demonstrating the potential of this class of compounds. Note that these are representative examples, and the activity of derivatives synthesized from this compound would need to be determined experimentally.
| Compound ID | Structure/Substituents | Target Organism | Activity Metric | Value | Reference |
| Fungicides | |||||
| Thiohydantoin A | 5-(dimethoxyphenyl) | Erysiphe graminis | - | High Activity | [1] |
| Thiohydantoin B | 5-(dimethoxyphenyl) | Uromyces appendiculatus | - | High Activity | [1] |
| Thiohydantoin C | 5-(dimethoxyphenyl) | Botrytis cinerea | - | High Activity | [1] |
| Thiohydantoin D | 5-arylidene with sulfonyl linker | Botrytis cinerea | Inhibition Rate | 71.9% | [1] |
| Thiohydantoin E | 5-arylidene with sulfonyl linker | Alternaria solani | Inhibition Rate | 57.6% | [1] |
| Thiohydantoin-Spiro F | Thiohydantoin-spirocyclic butenolide | Phytophthora capsici (mycelial growth) | EC₅₀ | 0.38 µg/mL | [3] |
| Thiohydantoin-Spiro F | Thiohydantoin-spirocyclic butenolide | Phytophthora capsici (zoospore release) | EC₅₀ | 0.11 µg/mL | [3] |
| Herbicides | |||||
| Thiohydantoin G | 5-(4-hydroxybenzyl) ester | Stellaria media | Efficacy at 1000 g/ha | 60% | [4] |
| Thiohydantoin H | 5-(4-hydroxybenzyl) ester | Echinochloa crus-galli | Efficacy at 1000 g/ha | 50% | [4] |
| Thiohydantoin I | 5-(4-hydroxybenzyl) ester | Setaria viridis | Efficacy at 1000 g/ha | 50% | [4] |
Experimental Workflow and Logic
The development of novel agrochemicals from this compound follows a logical workflow from synthesis to biological evaluation.
dot
Caption: A logical workflow for the synthesis and evaluation of thiohydantoin-based agrochemicals.
Conclusion
This compound is a valuable and underutilized starting material for the synthesis of a wide array of 3,5-disubstituted-2-thiohydantoins. The established fungicidal and herbicidal activities of this class of compounds make them attractive targets for agrochemical research. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the discovery of novel and effective crop protection agents. Further synthesis of a diverse library of derivatives and comprehensive biological screening are warranted to fully elucidate the potential of this chemical scaffold.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with Ethyl 2-isothiocyanatopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for derivatization with Ethyl 2-isothiocyanatopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for derivatization with this compound?
A1: The derivatization reaction involves the nucleophilic addition of a primary or secondary amine from the target molecule to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable thiourea linkage.[1][2] The primary target functional groups are the N-terminal α-amino group and the ε-amino group of lysine side chains in peptides and proteins.[3]
Q2: Which functional groups can react with this compound?
A2: Isothiocyanates, such as this compound, primarily react with non-protonated primary and secondary amines.[3][4][5] They can also react with the thiol group of cysteine residues, although this reaction is typically more favorable at a lower pH (around 6-8), and the resulting dithiocarbamate product may be less stable than the thiourea bond formed with amines.[3]
Q3: What are the critical parameters to control for a successful derivatization reaction?
A3: The most critical parameters to control are pH, the molar ratio of this compound to the analyte, reaction temperature, and reaction time.[3] The pH is particularly crucial as it dictates the deprotonation state of the target amino groups, which is necessary for the nucleophilic attack.[3]
Q4: Why is a basic pH generally recommended for the derivatization of amines?
A4: A basic pH (typically between 8.5 and 9.5) is recommended to ensure that the primary amino groups of the analyte are in their deprotonated, and therefore nucleophilic, state (-NH₂).[3] The N-terminal amino group of a peptide generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH. For complete labeling of all available amino groups, a pH above 9 is often suggested.[3]
Q5: What are common side reactions to be aware of during derivatization?
A5: A common side reaction, especially when derivatizing the N-terminus of peptides under acidic conditions (e.g., during cleavage from a solid-phase resin), is an Edman-type degradation.[3] In this reaction, the newly formed thiourea can cyclize to form a thiohydantoin, leading to the cleavage of the N-terminal amino acid from the peptide.[3] Additionally, hydrolysis of the isothiocyanate can occur, especially in aqueous solutions at non-optimal pH.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use freshly prepared or purified this compound. Store the reagent in a cool, dark, and dry environment under an inert atmosphere. |
| Suboptimal pH | Ensure the reaction pH is within the optimal range (typically 8.5-9.5 for primary amines) to maintain the nucleophilicity of the target functional group.[3] Use a suitable buffer such as sodium bicarbonate or borate.[3] |
| Low Nucleophilicity of the Amine | For amines with electron-withdrawing groups that reduce their nucleophilicity, consider increasing the reaction temperature or prolonging the reaction time.[1] |
| Steric Hindrance | If either the analyte or the isothiocyanate is sterically hindered, increasing the reaction temperature or reaction time may be necessary to drive the reaction to completion.[1] |
| Inadequate Molar Ratio | An excess of this compound (typically 1.5 to 10-fold molar excess) is often required to ensure complete derivatization of the analyte.[3] The optimal ratio may need to be determined empirically. |
| Solubility Issues | If either the analyte or the reagent has poor solubility in the reaction buffer, consider adding a small amount of an organic co-solvent like DMSO or DMF.[3] |
Problem 2: Formation of Side Products and Impurities
| Potential Cause | Recommended Solution |
| Hydrolysis of Isothiocyanate | Minimize the amount of water in the reaction by using anhydrous solvents, especially if the reaction is slow. Prepare the isothiocyanate solution immediately before use. |
| Reaction with Non-Target Nucleophiles | If the sample matrix contains other nucleophilic species, consider a purification step prior to derivatization to isolate the analyte of interest. |
| Edman-type Degradation (for N-terminal peptide derivatization) | If acidic conditions are required after derivatization (e.g., cleavage from a solid support), consider introducing a spacer molecule between the N-terminus and the isothiocyanate label to prevent cyclization.[3] Alternatively, use non-acidic cleavage methods where possible.[3] |
| Unreacted Starting Materials | Unreacted amine can often be removed by washing with a dilute acid during the workup. Excess isothiocyanate can sometimes be quenched with an amino-functionalized resin or removed by chromatography. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Oily or Non-Crystalline Product | If the derivatized product is not a solid, column chromatography is the most effective method for purification.[1] Use TLC to determine a suitable solvent system beforehand. |
| Co-precipitation of Impurities | If the product precipitates from the reaction mixture with impurities, recrystallization from a suitable solvent system can be an effective purification method. |
| Product is an Oil | If the product is a viscous oil, trituration (vigorous stirring with a poor solvent like hexane) may induce crystallization or wash away impurities.[1] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and purity. The following tables provide a general guide for the optimization of derivatization with this compound.
Table 1: Effect of Reaction Temperature on Yield
| Temperature | Expected Outcome | Considerations |
| Room Temperature | Often sufficient for reactive amines.[1] | A good starting point for optimization. |
| 40-60 °C | May increase the reaction rate and yield for less reactive or sterically hindered amines.[3] | Higher temperatures can increase the rate of side reactions and potentially lead to the degradation of sensitive analytes.[3][6] |
| > 60 °C | Generally not recommended. | Significant risk of side product formation and decomposition of the desired product. |
Table 2: Effect of pH on Derivatization of Amines
| pH Range | Expected Outcome | Rationale |
| < 8.0 | Low to no reaction with amines. | The amino group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺). |
| 8.5 - 9.5 | Optimal for derivatization of primary amines.[3] | A significant portion of the amino groups are deprotonated and nucleophilic (-NH₂).[3] |
| > 9.5 | Can be effective, but may increase the risk of isothiocyanate hydrolysis. | While ensuring complete deprotonation of amines, the high concentration of hydroxide ions can promote the hydrolysis of the isothiocyanate. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Primary Amine in Solution
-
Dissolve the Amine: Dissolve the amine-containing analyte (1.0 equivalent) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5-9.0). If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be added.
-
Prepare Isothiocyanate Solution: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMF or acetonitrile.
-
Initiate the Reaction: Add the this compound solution (1.5-10 equivalents) to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, or overnight if the amine is not very reactive.[3] Protect the reaction from light if either the analyte or the isothiocyanate is light-sensitive. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be purified. This may involve extraction, precipitation, or column chromatography depending on the properties of the product.
Protocol 2: Monitoring the Derivatization Reaction by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a large volume of the initial mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
HPLC System:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is generally effective for separating the starting materials from the derivatized product.
-
Detection: UV detection at a wavelength where the derivatized product has significant absorbance (the thiourea group provides a UV chromophore).[7][8] Mass spectrometry can also be used for more specific detection.[9][10][11]
-
-
Analysis: Inject the quenched samples and monitor the decrease in the peak corresponding to the starting amine and the increase in the peak corresponding to the thiourea product over time.
Visualizations
Caption: A general workflow for optimizing the derivatization of an amine with this compound.
Caption: A logical diagram for troubleshooting low yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of primary and secondary amines alone and in mixtures with tertiary amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for poor peak resolution in HPLC of derivatives
This guide provides answers to frequently asked questions regarding poor peak resolution in the High-Performance Liquid Chromatography (HPLC) of derivatized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution (e.g., peak broadening, tailing, or fronting)?
Poor peak resolution in HPLC is often a multifaceted issue stemming from problems related to the column, the mobile phase, the HPLC system itself, or the sample and derivatization process. Common culprits include column degradation, improper mobile phase composition, excessive extra-column volume, or issues with the derivatization reaction itself leading to multiple products. A systematic approach, starting from the most common and easily solvable issues, is the key to effective troubleshooting.
Below is a general workflow to diagnose issues with peak resolution.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Q2: My derivative peaks are tailing. What is the most common cause and how do I fix it?
Peak tailing, characterized by an asymmetry factor > 1.2, is frequently caused by secondary interactions between the analyte and the stationary phase. For derivatized compounds, which may have residual polar functional groups, this is a common issue.
Primary Cause: Silanol Interactions. Free, acidic silanol groups (Si-OH) on the silica surface of the column can interact strongly with basic or polar functional groups on the analyte derivative, causing tailing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the acidity of the mobile phase by adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This protonates the silanol groups, reducing their interaction with the analyte.
-
Use a Base-Deactivated Column: Employ a column specifically designed with low silanol activity (end-capped) to minimize these secondary interactions.
-
Add a Competing Base: Introduce a small concentration of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
Experimental Protocol: Mobile Phase Modification to Reduce Tailing
-
Prepare Mobile Phase A (Aqueous): Prepare your aqueous buffer as usual.
-
Prepare Mobile Phase B (Organic): Prepare your organic solvent (e.g., Acetonitrile).
-
Create Modified Mobile Phase: To 1 L of your prepared aqueous mobile phase, add 1.0 mL of TFA for a 0.1% (v/v) concentration. Sonicate for 10-15 minutes to degas.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze: Inject the derivatized sample and compare the peak shape to the original chromatogram.
Q3: My peaks are co-eluting or not separating. How can I improve selectivity?
Poor selectivity (the ability to differentiate between two analytes) is a direct cause of overlapping peaks. For derivatives, this can be challenging if the derivatization agent adds a large, chromatographically dominant group to molecules with subtle structural differences.
Troubleshooting Selectivity:
| Parameter to Change | Effect on Selectivity | Recommended Action |
| Organic Solvent | High | Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. ACN is aprotic and a weaker solvent, while MeOH is protic and a stronger solvent, which can alter elution order. |
| Stationary Phase | High | Change to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano) to introduce different interaction mechanisms (e.g., pi-pi interactions). |
| Mobile Phase pH | Moderate to High | Adjust the pH of the mobile phase. A change of just 0.5 pH units can significantly alter the retention and selectivity of ionizable derivatives. |
| Temperature | Moderate | Increase or decrease the column temperature by 5-10 °C. This can alter selectivity, although the effect is often less predictable. |
Q4: The derivatization process itself seems to be causing broad or multiple peaks for a single analyte. What should I investigate?
When a pure standard yields multiple or distorted peaks after derivatization, the issue lies with the chemical reaction.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving both the original analyte and the derivative.
-
Solution: Increase reaction time, adjust the temperature, or increase the concentration of the derivatizing reagent.
-
-
Formation of By-products: The derivatization may be producing multiple products (e.g., isomers or degradation products).
-
Solution: Optimize reaction conditions (lower temperature, different catalyst) to favor the formation of a single, stable derivative. Purify the sample after derivatization if possible.
-
-
Derivative Instability: The derivative may be degrading in the injection solvent or on the column.
-
Solution: Ensure the sample solvent is compatible and non-reactive. Analyze the sample immediately after derivatization. Check if the mobile phase pH is causing hydrolysis of the derivative.
-
Experimental Protocol: Optimizing a Derivatization Reaction
-
Establish a Baseline: Run the reaction under standard conditions (e.g., 60 °C for 30 minutes).
-
Vary Reaction Time: Keep temperature and reagent concentration constant. Run the reaction at different time points (e.g., 15, 30, 60, 90 minutes) and analyze the resulting chromatograms to find the point of maximum primary derivative peak area and minimal by-product peaks.
-
Vary Temperature: Using the optimal time from step 2, vary the reaction temperature (e.g., 40, 60, 80 °C).
-
Vary Reagent Ratio: Using the optimal time and temperature, vary the molar ratio of the derivatizing reagent to the analyte (e.g., 10:1, 50:1, 100:1).
-
Analyze Results: Compare the peak purity and area from all experiments to determine the optimal reaction conditions.
Below is a diagram illustrating the potential outcomes of a derivatization reaction.
Improving the yield and purity of Ethyl 2-isothiocyanatopropanoate reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of Ethyl 2-isothiocyanatopropanoate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and safest method for synthesizing this compound?
A1: The most prevalent and safer alternative to the hazardous thiophosgene method is the reaction of an ethyl alaninate salt (the starting amine) with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield this compound. This can often be performed as a "one-pot" synthesis, which is efficient for laboratory-scale preparations.
Q2: What are some common desulfurizing agents, and how do I choose the right one?
A2: Several desulfurizing agents can be used. The choice depends on factors like reaction conditions, substrate tolerance, and desired purity. Common options include:
-
Tosyl Chloride: Effective and often used for in-situ generation of the isothiocyanate.[1]
-
Cyanuric Chloride (TCT): Can be used in aqueous conditions, which can be advantageous for certain starting materials.
-
Ethyl Chloroformate: Another effective reagent for the decomposition of the dithiocarbamate salt.[2]
-
Oxidizing agents (e.g., sodium persulfate, hydrogen peroxide): These are considered "green" alternatives and can provide good to excellent yields.
For the synthesis of chiral isothiocyanates like this compound, methods that minimize racemization are preferred.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete formation of the dithiocarbamate intermediate: Ensure the amine starting material is of high purity and that the reaction with CS₂ goes to completion. The choice of base and solvent is critical.
-
Inefficient desulfurization: The chosen desulfurizing agent may not be optimal for your specific conditions. Refer to the table below for a comparison of common methods.
-
Side reactions: The formation of by-products such as thioureas can significantly reduce the yield of the desired isothiocyanate.
-
Product decomposition: Isothiocyanates can be sensitive to heat and moisture. Ensure proper work-up and purification conditions are maintained.
Q4: What are the common impurities I might encounter, and how can I remove them?
A4: Common impurities include unreacted starting materials, the desulfurizing agent and its by-products, and side-reaction products like the corresponding thiourea. Purification can be achieved through:
-
Aqueous work-up: Washing the reaction mixture with dilute acid (e.g., 1N HCl) and then with brine can help remove basic impurities and salts.
-
Vacuum distillation: This is a highly effective method for purifying volatile isothiocyanates.
-
Flash column chromatography: For less volatile or heat-sensitive compounds, chromatography on silica gel is a good option. A common eluent system is a mixture of hexane and ethyl acetate.
Q5: How should I store this compound to ensure its stability?
A5: this compound is sensitive to moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive starting materials. | Verify the purity of ethyl alaninate hydrochloride and carbon disulfide. Use fresh reagents if necessary. |
| Incorrect reaction temperature. | Optimize the temperature for both the dithiocarbamate formation and the desulfurization step. The initial reaction with CS₂ is often carried out at low temperatures (0-5 °C), while the desulfurization step may require room temperature or gentle heating. | |
| Inappropriate base or solvent. | Ensure the base is strong enough to deprotonate the amine salt. Triethylamine or N-methylmorpholine are common choices. The solvent should be inert, such as dichloromethane (DCM) or tetrahydrofuran (THF). | |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before work-up. |
| Formation of thiourea byproduct. | This can occur if the isothiocyanate reacts with any remaining amine. Ensure complete consumption of the amine in the first step or use a slight excess of the desulfurizing agent. | |
| Product loss during work-up. | Isothiocyanates can be volatile. Minimize exposure to high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. | |
| Product is Impure | Residual starting materials or reagents. | Optimize the purification protocol. For vacuum distillation, ensure a good vacuum and proper temperature control to achieve good separation. For column chromatography, select an appropriate solvent system based on TLC analysis. |
| Product decomposition. | Avoid exposure to water and high temperatures. Aliphatic isothiocyanates can degrade in the presence of water, especially with heating.[4] |
Quantitative Data Summary
Table 1: Comparison of Desulfurization Methods for Isothiocyanate Synthesis (General)
| Desulfurizing Agent | Typical Yield (%) | Reaction Conditions | Notes |
| Tosyl Chloride | 75-97 | In situ generation, room temperature, 30 min | Good for a wide range of alkyl and aryl isothiocyanates.[1] |
| Cyanuric Chloride | Good to Excellent | Aqueous conditions | Useful for one-pot synthesis from amines. |
| Sodium Persulfate | Good to Excellent | Aqueous, one-pot or two-step | "Green" and stable reagent, suitable for chiral isothiocyanates. |
| Ethyl Chloroformate | 60-70 | Two-phase system, gentle warming | A classic and reliable method.[2] |
Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dithiocarbamate Intermediate (One-Pot)
This protocol is a representative procedure based on common methods for isothiocyanate synthesis from amino acid esters.
Materials:
-
Ethyl L-alaninate hydrochloride
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or N-methylmorpholine (NMM)
-
Tosyl chloride or another suitable desulfurizing agent
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyl L-alaninate hydrochloride (1 equivalent) in anhydrous DCM.
-
Formation of Dithiocarbamate: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. After stirring for 10-15 minutes, add carbon disulfide (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
Desulfurization: To the reaction mixture, add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETHYL 2-ISOCYANATOPROPIONATE CAS#: 13794-28-0 [m.chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies for Removing Excess Derivatizing Reagent from a Sample
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of excess derivatizing reagents from experimental samples.
Troubleshooting Guides
This section addresses specific issues you might encounter during the post-derivatization cleanup process.
Issue 1: Low or No Analyte Peak Observed After Cleanup
Possible Cause: Your analyte of interest may have been lost during the reagent removal step. This can be a significant issue, especially with techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if the conditions are not optimized.[1][2]
Troubleshooting Steps:
-
Analyze All Fractions: Collect and analyze every fraction from your cleanup process, including all wash steps and the initial sample matrix after extraction. This will help you pinpoint where the analyte is being lost.[3][4]
-
Optimize LLE Parameters:
-
Solvent Choice: Ensure the extraction solvent has a high affinity for your derivatized analyte but a low affinity for the excess reagent. The polarity of the solvent is a critical factor to consider.[5]
-
pH Adjustment: For ionizable analytes, adjusting the pH of the aqueous phase can significantly improve partitioning into the organic phase and enhance recovery.[5]
-
-
Optimize SPE Parameters:
-
Sorbent Selection: The choice of sorbent is crucial. A mismatch between the sorbent's retention mechanism and your analyte's chemistry can lead to poor recovery.[6]
-
Elution Solvent Strength: The elution solvent may be too weak to desorb your analyte from the sorbent. Conversely, a wash solvent that is too strong can prematurely elute the analyte.[6][7] A stepwise gradient of elution solvent can help determine the optimal strength for recovery.
-
Flow Rate: A high flow rate during sample loading can prevent the analyte from adequately binding to the sorbent.[3]
-
-
Consider a Milder Removal Technique: If analyte loss remains high, consider a less aggressive method like evaporation under a gentle stream of nitrogen, especially for volatile derivatizing reagents.[8]
Issue 2: Large Reagent Peak Obscures Analyte Peak in Chromatogram
Possible Cause: The cleanup procedure was not effective in removing the excess derivatizing reagent. This is a common problem when a large excess of reagent is used to drive the derivatization reaction to completion.[9]
Troubleshooting Steps:
-
Improve LLE Efficiency:
-
Increase Number of Extractions: Perform multiple extractions with fresh solvent to improve the removal of the reagent.
-
Back Extraction: After the initial extraction of the derivatized analyte into the organic phase, a back-extraction with an aqueous solution of a specific pH can sometimes selectively remove the reagent while leaving the analyte in the organic phase.
-
-
Optimize SPE Cleanup:
-
Wash Steps: Increase the volume or the number of wash steps to more thoroughly remove the unbound reagent. You may also need to adjust the composition of the wash solvent to be just strong enough to remove the reagent without eluting the analyte.[7]
-
-
Chemical Quenching: Introduce a quenching agent that reacts with the excess derivatizing reagent to form a product that is easily removed by a subsequent extraction step. For example, a small amount of water or alcohol can be used to quench excess silylating reagents.[10]
-
Evaporation: If the derivatizing reagent is volatile, evaporation under a stream of nitrogen can be effective. However, be mindful of potential analyte loss if your analyte is also volatile.[11]
Issue 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Possible Cause: Emulsions are often formed when the sample matrix contains surfactants or lipids, or when the mixing of the two phases is too vigorous.[12][13]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without inducing emulsion formation.[13]
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[12]
-
Centrifugation: Centrifuging the mixture can often force the separation of the layers.[12]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separator filter can help to break the emulsion.[12][14]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsion.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for removing excess derivatizing reagent?
A1: The four primary strategies are:
-
Evaporation: This is suitable for volatile reagents and byproducts. The sample is typically dried under a gentle stream of an inert gas like nitrogen.[8][15]
-
Liquid-Liquid Extraction (LLE): This technique partitions the derivatized analyte and the excess reagent between two immiscible liquid phases.[5]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte of interest while the excess reagent and other impurities are washed away.[16]
-
Chemical Quenching: A reactive compound is added to the mixture to neutralize the excess derivatizing reagent, converting it into a more easily removable substance.[10]
Q2: How do I choose the best removal strategy for my experiment?
A2: The choice depends on several factors:
-
Properties of the derivatizing reagent: Volatile reagents are good candidates for evaporation.
-
Properties of your analyte: The solubility and stability of your derivatized analyte will dictate suitable LLE solvents or SPE sorbents.
-
Sample matrix: Complex matrices may require the high selectivity of SPE to remove interferences.[16]
-
Required purity: SPE often provides a cleaner final sample compared to LLE.[17]
Q3: Can I lose my analyte during the reagent removal process?
A3: Yes, analyte loss is a potential issue with all cleanup methods.[1][2] It is crucial to optimize the chosen method to maximize analyte recovery while ensuring efficient reagent removal. Analyzing all fractions of your cleanup process can help you identify and mitigate any losses.[3][4]
Q4: My derivatizing reagent and its byproducts are acidic. How does this affect my cleanup strategy?
A4: Acidic byproducts from reagents like acylating agents must be removed before analysis, especially for gas chromatography, to prevent damage to the column.[18] This can often be achieved by including a wash step with a mild aqueous base during LLE or by selecting an appropriate SPE sorbent.
Q5: What is the benefit of using Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
A5: SPE generally offers higher analyte recovery, better reproducibility, and cleaner extracts compared to LLE.[17][19] It is also more amenable to automation, which is beneficial for high-throughput applications.[2]
Data Presentation
The following table summarizes the key characteristics of the different strategies for removing excess derivatizing reagents. While direct quantitative comparisons are highly dependent on the specific analyte and reagent, this table provides a general overview to guide your method selection.
| Strategy | Principle | Typical Analyte Recovery | Reagent Removal Efficiency | Key Advantages | Common Issues & Limitations |
| Evaporation | Removal of volatile components under a stream of inert gas or reduced pressure. | Can be high for non-volatile analytes. | High for volatile reagents. | Simple, fast for appropriate reagents. | Potential loss of volatile analytes; not suitable for non-volatile reagents.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Generally good (70-90%), but can be variable.[5][20] | Moderate to high, often requires multiple extractions. | Widely applicable, cost-effective. | Emulsion formation, potential for incomplete phase separation, can be labor-intensive.[12][13] |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by washing to remove impurities and elution of the analyte. | Often higher and more consistent than LLE (>85%).[17][19][20] | High, due to the selectivity of the sorbent and wash steps. | High recovery and reproducibility, cleaner extracts, amenable to automation.[2][17] | Requires method development to select the appropriate sorbent and solvents, can be more expensive than LLE.[6] |
| Chemical Quenching | Reaction of the excess reagent with a quenching agent to form an inert, easily removable byproduct. | High, as the analyte itself is not directly involved in the quenching reaction. | Very high for the targeted reagent. | Highly specific and efficient for certain reagents. | Requires a suitable quenching agent that does not interfere with the analyte or subsequent analysis. |
Experimental Protocols
Protocol 1: Evaporation under Nitrogen Stream
-
Following the derivatization reaction, place the reaction vial in a heating block set to a temperature that will facilitate the evaporation of the reagent without degrading the analyte.
-
Direct a gentle stream of dry nitrogen gas into the vial, just above the surface of the liquid.
-
Continue the nitrogen flow until the solvent and excess reagent have completely evaporated.
-
Reconstitute the dried residue in a suitable solvent for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
After the derivatization reaction, add an immiscible organic solvent to the reaction mixture in a separatory funnel.
-
Add an aqueous solution (e.g., deionized water, buffer, or a dilute acid/base solution) to the separatory funnel.
-
Gently invert the funnel several times to mix the phases, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Allow the layers to separate.
-
Drain the lower layer and collect the desired phase containing your analyte.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize analyte recovery.
-
Combine the organic layers and wash with a brine solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to concentrate the analyte.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[4]
-
Equilibration: Flush the cartridge with the same solvent system as your sample to equilibrate the sorbent.[4]
-
Sample Loading: Load your derivatized sample onto the cartridge at a slow and steady flow rate.[4]
-
Washing: Wash the cartridge with a weak solvent to remove the excess derivatizing reagent and other interferences. The wash solvent should be strong enough to elute the reagent but not the analyte.[4]
-
Elution: Elute your derivatized analyte from the cartridge using a small volume of a strong solvent.[4]
-
The eluted sample is now ready for analysis or further concentration.
Protocol 4: Chemical Quenching of a Silylating Reagent (e.g., BSTFA)
-
After the derivatization reaction is complete, cool the reaction mixture to room temperature.
-
Add a small amount of a protic solvent, such as methanol or water, to the reaction vial. This will react with the excess BSTFA to form stable and more polar byproducts.[10]
-
The quenched reaction mixture can then be further cleaned up using LLE or SPE to remove the quenching agent and byproducts.
Mandatory Visualizations
Caption: Workflow for Removal of Excess Derivatizing Reagent by Evaporation.
Caption: Workflow for Liquid-Liquid Extraction (LLE) Cleanup.
Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup.
Caption: Logical Relationship of Chemical Quenching Strategy.
References
- 1. welchlab.com [welchlab.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. evaporation - reduction of loss of analyte - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 16. specartridge.com [specartridge.com]
- 17. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 18. chromtech.com [chromtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and proper storage conditions for Ethyl 2-isothiocyanatopropanoate
This technical support center provides guidance on the long-term stability and proper storage of Ethyl 2-isothiocyanatopropanoate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a refrigerator, protected from light. The compound is sensitive to moisture and should be kept in a dry environment.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other isothiocyanates, is hydrolysis. In the presence of water, the isothiocyanate group can hydrolyze to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine (ethyl alaninate) and carbon dioxide. The resulting amine can then react with another molecule of the isothiocyanate to form a substituted thiourea. Exposure to high temperatures can accelerate this degradation.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly increase the rate of degradation. Isothiocyanates, in general, are thermally labile.[1] For instance, studies on similar compounds like allyl isothiocyanate have shown that thermal degradation in an aqueous solution at 100°C leads to the formation of various degradation products, including diallyl sulfide, disulfide, and N,N'-diallylthiourea.[2][3] Therefore, it is crucial to store this compound at recommended refrigerated temperatures.
Q4: Is this compound sensitive to light?
Q5: What are the signs of degradation in a sample of this compound?
A5: Signs of degradation may include a change in color, the appearance of turbidity or solid precipitates (potentially due to the formation of thiourea byproducts), and a change in odor. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, inert atmosphere, protection from light and moisture).2. Perform a purity check of the compound using an appropriate analytical method (e.g., GC, HPLC, or NMR).3. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments. |
| Precipitate observed in the sample | Formation of insoluble thiourea byproducts due to moisture contamination and subsequent degradation. | 1. Centrifuge the sample to separate the precipitate.2. Analyze the supernatant for purity.3. If the purity of the supernatant is acceptable, it may be used, but it is highly recommended to use a fresh, undegraded sample for critical applications.4. Review handling procedures to minimize exposure to moisture. |
| Low yield in a reaction | The compound may have degraded, leading to a lower concentration of the active isothiocyanate. | 1. Confirm the purity of the starting material.2. Ensure that the reaction conditions are anhydrous if the reaction is sensitive to water.3. Consider using a freshly opened or purified batch of the compound. |
| Discoloration of the sample | Potential degradation or presence of impurities. | 1. Assess the purity of the sample using analytical techniques.2. If impurities are detected, purification (e.g., distillation under reduced pressure) may be necessary, although obtaining a fresh batch is often more practical. |
Quantitative Stability Data
While specific kinetic data for the long-term stability of this compound is not extensively published, the following table provides a qualitative summary of expected stability based on the general behavior of aliphatic isothiocyanates.
| Condition | Parameter | Expected Impact on Stability | Recommendation |
| Temperature | Elevated Temperature (>25°C) | Significant increase in degradation rate. | Store in a refrigerator (2-8°C). |
| Room Temperature (~20-25°C) | Gradual degradation over time. | Suitable for short-term storage (days to weeks). | |
| Refrigerated (2-8°C) | Slow rate of degradation. | Recommended for long-term storage. | |
| Frozen (≤ -20°C) | Minimal degradation. | May be suitable for very long-term storage, but ensure proper sealing to prevent moisture ingress during freeze-thaw cycles. | |
| Atmosphere | Air (presence of O₂ and moisture) | Accelerated degradation due to hydrolysis and potential oxidation. | Store under an inert atmosphere (Argon or Nitrogen). |
| Inert Atmosphere (Ar, N₂) | Significantly improved stability by minimizing hydrolysis. | Standard recommended practice for storage. | |
| Light | UV or Ambient Light Exposure | Potential for photodegradation. | Store in an amber vial or in a dark location. |
| Dark | Minimizes the risk of photodegradation. | Standard recommended practice for storage. | |
| pH | Acidic Conditions | Hydrolysis can still occur. | Buffer systems should be carefully chosen if used in solution. |
| Neutral to Basic Conditions | Increased rate of hydrolysis.[4] | Avoid exposure to basic conditions, especially in aqueous solutions. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound
This protocol outlines a general procedure for conducting a long-term stability study.
1. Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
2. Materials:
-
This compound (multiple batches if available)
-
Amber glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
Environmental chambers or refrigerators set to the desired storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% ± 5% RH)
-
Analytical instrumentation (e.g., GC-FID, HPLC-UV, or LC-MS)
-
Reference standard of this compound
-
Appropriate solvents for sample preparation
3. Procedure:
-
Initial Analysis (Time Zero):
-
Characterize the initial purity and appearance of the this compound sample.
-
Use a validated analytical method to obtain a baseline chromatogram and purity value.
-
Record the physical appearance (color, clarity).
-
-
Sample Preparation for Storage:
-
Aliquot the compound into several amber glass vials, each containing enough material for a single time point analysis.
-
Purge the headspace of each vial with an inert gas before tightly sealing the cap.
-
Place the vials in the designated stability chambers.
-
-
Stability Testing Schedule:
-
Analysis at Each Time Point:
-
Visually inspect the sample for any changes in appearance.
-
Analyze the sample using the same analytical method established at time zero.
-
Quantify the purity of this compound and identify and quantify any major degradation products.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial data.
-
Plot the purity of this compound as a function of time for each storage condition.
-
Establish a shelf-life or re-test period based on the time it takes for the purity to drop below a predefined acceptance criterion (e.g., 95%).
-
Visualizations
Caption: Troubleshooting workflow for compound instability issues.
Caption: Impact of storage conditions on degradation pathways.
References
Effect of pH and temperature on the kinetics of isothiocyanate derivatization
Technical Support Center: Isothiocyanate Derivatization
Welcome to the Technical Support Center for Isothiocyanate (ITC) Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing and troubleshooting ITC derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of isothiocyanate derivatization? A1: Isothiocyanate derivatization is a chemical reaction where an isothiocyanate group (-N=C=S) reacts with a primary or secondary amine (like the N-terminal α-amino group or the ε-amino group of lysine side chains in peptides) to form a stable thiourea linkage.[1] This process is often used to label and quantify amino acids and peptides via chromatography.
Q2: What is the optimal pH for the derivatization reaction? A2: A basic pH, typically between 8.5 and 9.5, is required for efficient derivatization.[1] This ensures that the target amino groups are in their deprotonated, nucleophilic (-NH2) state, which is necessary for the reaction to proceed.[1] If the goal is to label all available amino groups, including the lysine side chain (pKa ≈ 10.5), a pH above 9 is recommended.[1]
Q3: How does temperature affect the reaction kinetics? A3: Increasing the reaction temperature generally accelerates the derivatization rate.[1][2] Most labeling reactions are effectively performed at room temperature (20-25°C) or slightly elevated temperatures (e.g., 30-50°C) for 1 to 4 hours.[1][3] However, excessively high temperatures can promote the degradation of the isothiocyanate reagent and increase the rate of undesirable side reactions.[1][4]
Q4: What are the most common side reactions, and how are they influenced by pH and temperature? A4: The primary side reaction is the hydrolysis of the isothiocyanate reagent, which is more prevalent at very high pH and elevated temperatures.[2][5] This consumes the reagent and reduces derivatization efficiency. Another common issue, particularly in peptide sequencing, is an Edman degradation-type cyclization that can occur under acidic conditions post-derivatization, leading to cleavage of the N-terminal amino acid.[1]
Q5: Which buffers should be used for the reaction? A5: Buffers such as sodium bicarbonate or borate are commonly used.[1] It is critical to avoid amine-containing buffers, like Tris (tris(hydroxymethyl)aminomethane), as they will compete with the analyte for the isothiocyanate reagent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Derivatization Yield | Suboptimal pH: The pH is too low, leaving amino groups protonated and non-nucleophilic. | Verify the reaction pH is within the optimal range of 8.5-9.5 using a calibrated pH meter. Adjust as necessary with a suitable base.[1] |
| Reagent Degradation: The isothiocyanate reagent has been compromised by moisture (hydrolysis). | Use a fresh aliquot of the isothiocyanate reagent. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them under inert gas (nitrogen or argon) in a desiccator.[1] | |
| Insufficient Reagent: The molar ratio of isothiocyanate to analyte is too low. | Increase the molar excess of the isothiocyanate reagent. A 1.5 to 10-fold molar excess is often required to drive the reaction to completion.[1] | |
| Low Temperature/Short Reaction Time: The reaction has not proceeded to completion. | Increase the reaction temperature to 30-50°C or extend the reaction time. Monitor the reaction progress to determine the optimal endpoint.[1] | |
| Poor Reproducibility | Inconsistent pH: Small variations in buffer preparation are affecting the reaction rate. | Prepare a large batch of buffer and re-verify the pH before each set of experiments. |
| Temperature Fluctuations: Ambient temperature changes are affecting reaction kinetics. | Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature.[4] | |
| Pipetting Errors: Inaccurate dispensing of the analyte or reagent. | Calibrate pipettes regularly. For the viscous PITC reagent, consider using positive displacement pipettes. | |
| Presence of Byproducts | ITC Hydrolysis: Excess reagent is breaking down due to moisture or high pH. | Ensure anhydrous conditions and avoid excessively high pH. A volatile reagent like Phenylisothiocyanate (PITC) can be removed under vacuum post-reaction to minimize interference.[6] |
| Analyte Degradation: The analyte is unstable at the reaction temperature or pH. | Perform the reaction at a lower temperature for a longer duration. Check the stability of your specific analyte under the derivatization conditions. |
Quantitative Data Summary
The efficiency of isothiocyanate derivatization is highly dependent on both pH and temperature. The tables below provide a summary of expected trends.
Table 1: Effect of pH on Relative Derivatization Rate
| pH | Relative Reaction Rate (%) | Remarks |
| 7.5 | 25 | Reaction is slow as most amines are protonated. |
| 8.5 | 70 | Rate increases significantly as N-terminal amines deprotonate.[1] |
| 9.5 | 100 | Optimal for most primary amines. [1] |
| 10.5 | 85 | Reaction rate may decrease due to ITC hydrolysis becoming significant.[2] |
Table 2: Effect of Temperature on Relative Derivatization Rate
| Temperature (°C) | Relative Reaction Rate (%) | Remarks |
| 25 (Room Temp) | 100 | Baseline for a standard 1-4 hour reaction.[1][6] |
| 40 | 180 | Rate increases, allowing for shorter reaction times. |
| 60 | 320 | Significant rate increase, but risk of reagent/analyte degradation also rises.[1] |
Experimental Protocols
Protocol 1: General Derivatization of Amino Acids with Phenylisothiocyanate (PITC)
This protocol provides a general method for the pre-column derivatization of amino acid samples for HPLC analysis.
Materials:
-
Amino Acid Standard or hydrolyzed sample
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v)[6]
-
Phenylisothiocyanate (PITC)
-
Anhydrous solvent (e.g., Methanol or Acetonitrile)
-
Vacuum concentrator
Procedure:
-
Sample Preparation: Pipette a known amount of the amino acid sample into a micro-reaction vial. If the sample is in an acidic solution (e.g., HCl), dry it completely under a stream of nitrogen or in a vacuum concentrator.[6]
-
Reconstitution: Add 100 µL of the Coupling Solution to the dried sample. Vortex briefly to dissolve.
-
Derivatization: Add 5 µL of PITC to the solution. Mix thoroughly.[6]
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature (25°C).[6]
-
Evaporation: Dry the sample completely in a vacuum concentrator to remove excess PITC and coupling solution. This step is crucial to prevent chromatographic interference.[6]
-
Final Reconstitution: Dissolve the resulting phenylthiocarbamyl (PTC) amino acids in a known volume (e.g., 250 µL) of the initial HPLC mobile phase.[6]
-
Analysis: The sample is now ready for injection into the HPLC system for analysis with UV detection at 254 nm.[6][7]
Visualizations
Diagrams and Workflows
Caption: General reaction scheme for isothiocyanate derivatization.
Caption: Troubleshooting workflow for low derivatization yield.
References
Technical Support Center: Overcoming Challenges in the Analysis of Complex Biological Samples
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of biological sample analysis.
I. General Sample Preparation
Effective sample preparation is the cornerstone of reliable and reproducible results. This section addresses common challenges encountered during the initial handling and preparation of complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps when receiving a biological sample for analysis?
A1: Immediately upon receipt, it is crucial to assess the sample's integrity. This includes verifying the sample identity, checking for any signs of degradation or contamination, and ensuring it was stored and transported under the correct conditions. Proper documentation of these initial observations is essential for troubleshooting later in the workflow.
Q2: How can I minimize protein contamination, such as keratins, in my proteomics samples?
A2: Keratin contamination is a common issue originating from skin, hair, and dust. To minimize this, always wear powder-free gloves and a lab coat. Work in a clean environment, preferably a laminar flow hood, and use high-purity reagents. Pre-washing tubes and using filtered pipette tips can also help reduce keratin contamination.
Q3: My protein/metabolite yield is consistently low. What are the likely causes and solutions?
A3: Low analyte yield can stem from several factors. For proteins, inefficient cell lysis or protein precipitation are common culprits. For metabolites, degradation during storage or extraction is a frequent issue.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Inefficient Cell/Tissue Disruption | Use a harsher homogenization method (e.g., sonication, bead beating) for tough tissues like muscle. Ensure the chosen lysis buffer is appropriate for your sample type. |
| Sample Degradation | Store samples at -80°C for long-term storage. Minimize freeze-thaw cycles. For metabolites, rapid quenching of metabolic activity is crucial. |
| Analyte Adsorption | Peptides and proteins can adsorb to plasticware. Use low-binding tubes and pipette tips. |
| Incomplete Solubilization | Ensure the lysis buffer contains appropriate detergents (e.g., SDS) to solubilize proteins, but be mindful of their compatibility with downstream assays. |
Experimental Workflow: General Sample Preparation
Caption: General workflow for biological sample preparation.
II. Proteomics
The large-scale study of proteins presents unique challenges due to the vast dynamic range and complexity of the proteome.
Troubleshooting Guides
Q1: I am having trouble extracting proteins from formalin-fixed paraffin-embedded (FFPE) tissues. How can I improve my yield?
A1: Protein extraction from FFPE tissues is challenging due to cross-linking caused by formalin fixation. Specialized buffers and heat-induced antigen retrieval techniques are often necessary. The duration of fixation and the age of the tissue block can also negatively impact protein yield. Using a buffer system specifically designed for FFPE tissues can significantly improve extraction efficiency.
Q2: My 2D-gel electrophoresis results show smearing and poor resolution. What could be the problem?
A2: Smearing and poor resolution in 2D-gels can be caused by several factors, including high salt concentrations in the sample, inappropriate pH of the lysis buffer, and incomplete solubilization of proteins. Ensure your sample is properly desalted and that the lysis buffer contains sufficient chaotropes (e.g., urea, thiourea) and detergents to maintain protein solubility.
Q3: How do I enrich for low-abundance proteins or specific post-translational modifications (PTMs)?
A3: Enrichment strategies are often necessary for detecting low-abundance proteins and PTMs. Affinity-based isolation is a common approach. For PTMs like phosphorylation and glycosylation, specific enrichment kits using antibodies or affinity resins are available. However, be aware that enrichment methods can have their own biases and potential for non-specific binding.
Experimental Protocol: Protein Extraction from Mammalian Tissue
-
Homogenization:
-
Weigh the frozen tissue sample and place it in a pre-chilled tube.
-
Add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until no visible tissue fragments remain.
-
-
Lysis:
-
Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes, to allow for complete lysis.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
-
Quantification:
-
Determine the protein concentration using a compatible protein assay, such as the bicinchoninic acid (BCA) assay. Be aware that some detergents in lysis buffers can interfere with certain protein assays.
-
III. Metabolomics & Lipidomics
The analysis of small molecules is susceptible to issues related to their inherent instability and the presence of interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in mass spectrometry and how can I mitigate them?
A1: Matrix effects occur when components of the biological sample other than the analyte of interest interfere with the analyte's ionization, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy of quantification.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Sample Cleanup | Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components. |
| Matrix-Matched Standards | Preparing calibration standards in a matrix similar to the sample can help compensate for matrix effects. |
| Stable Isotope-Labeled Internal Standards | These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification. |
| Chromatographic Separation | Optimizing chromatographic conditions can separate the analyte from co-eluting matrix components. |
Q2: How can I prevent metabolite degradation during sample collection and preparation?
A2: Metabolites can be very labile, and their profiles can change rapidly. It is crucial to quench metabolic activity as quickly as possible at the time of sample collection. This is often achieved by flash-freezing the sample in liquid nitrogen. Subsequent extraction should be performed at low temperatures, and the use of antioxidants can help prevent degradation of sensitive lipids.
Logical Diagram: Troubleshooting Matrix Effects
Caption: Decision tree for troubleshooting matrix effects in mass spectrometry.
IV. Genomics
High-throughput sequencing technologies have their own set of challenges, particularly during the library preparation and data analysis stages.
Troubleshooting Guides
Q1: My NGS library yield is very low. What are the common causes?
A1: Low library yield is a frequent issue in NGS library preparation. Potential causes include poor quality or low quantity of input DNA/RNA, inefficient enzymatic reactions (e.g., ligation, amplification), and loss of material during bead-based cleanup steps. Always perform quality control checks on the input nucleic acid and after critical steps in the protocol.
Q2: I am observing a high proportion of adapter-dimers in my sequencing data. How can I prevent this?
A2: Adapter-dimers are formed when adapters ligate to each other instead of the DNA fragments. This can be caused by using too high a concentration of adapters or by inefficient ligation to the sample DNA. Optimizing the adapter-to-insert ratio and performing stringent size selection after ligation can help reduce adapter-dimer formation.
Q3: What are the key quality control steps in a single-cell RNA-seq workflow?
A3: Quality control (QC) is critical in scRNA-seq to remove low-quality data that can distort downstream analysis. Key QC metrics include filtering out cells with a low number of detected genes (potential empty droplets), cells with an unusually high number of detected genes (potential doublets), and cells with a high percentage of mitochondrial gene expression (indicative of dying cells). It's important to note that QC thresholds may need to be adjusted for different samples or cell types.
Experimental Workflow: NGS Library Preparation
Caption: A typical workflow for Next-Generation Sequencing (NGS) library preparation.
Preventing the degradation of Ethyl 2-isothiocyanatopropanoate during storage
Technical Support Center: Ethyl 2-isothiocyanatopropanoate
This guide provides technical support for researchers, scientists, and drug development professionals on preventing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of isothiocyanates (ITCs), including likely this compound, are exposure to moisture (hydrolysis), elevated temperatures, and inappropriate pH conditions.[1][2][3][4] The isothiocyanate functional group is electrophilic and susceptible to nucleophilic attack by water.[1][5]
Q2: What are the expected degradation products of this compound?
A2: Based on studies of other aliphatic isothiocyanates, the main degradation products are the corresponding amine (Ethyl 2-aminopropanoate) and N,N'-di(1-ethoxycarbonyl)ethyl thiourea.[3] The formation of thioureas is more significant at neutral to basic pH values.[3]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry environment.[6] The container should be tightly sealed to prevent moisture ingress. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. Storage at low temperatures (-20°C) is advisable.[2]
Q4: Can I store this compound in an aqueous buffer?
A4: Storing isothiocyanates in aqueous solutions, especially buffers, is generally not recommended for long periods as it can accelerate degradation.[1][5] If you must prepare a solution, use deionized water and prepare it fresh before use.[1]
Q5: What is the shelf-life of this compound?
A5: The shelf-life is highly dependent on storage conditions. When stored properly under cool, dry, and inert conditions, the compound should be stable. However, regular purity checks are recommended, especially if the compound has been stored for an extended period or if the storage conditions have been compromised.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Purity/Potency in Experiments | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Check the purity of the stock compound using a suitable analytical method (e.g., HPLC, GC-MS). 3. Prepare fresh solutions for each experiment. |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to variable concentrations of the active substance. | 1. Implement stringent storage protocols. 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air and moisture. 3. Regularly monitor the purity of the stock. |
| Presence of Unexpected Peaks in Analytical Runs (e.g., HPLC, GC-MS) | Formation of degradation products such as the corresponding amine or thiourea. | 1. Compare the unexpected peaks with the expected retention times/mass spectra of potential degradation products. 2. Review the sample preparation and handling procedures to identify potential sources of contamination or degradation. |
Stability Data of Aliphatic Isothiocyanates (as a proxy)
Data for specific aliphatic isothiocyanates are provided as representative examples due to the lack of specific data for this compound.
| Isothiocyanate | Condition | Half-life / Retention | Reference |
| Allyl Isothiocyanate | Aqueous solution, 100°C | Significant degradation within 1 hour | [7] |
| Sulforaphane (SFN) | In solution, 50°C, 24h | 84% retention (free) | [8] |
| Sulforaphane (SFN) | Microencapsulated, 50°C, 24h | 97% retention | [8] |
| Sulforaphane (SFN) | pH 8.0 | 58% retention (free) | [8] |
| Sulforaphane (SFN) | Microencapsulated, pH 8.0 | 92% retention | [8] |
| 3-(methylsulfonyl)propyl isothiocyanate | Aqueous heating, 100°C, pH 5 | Least stable among tested ITCs | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reversed-phase HPLC column
-
UV detector
2. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the isothiocyanate has absorbance (e.g., 245 nm).
-
Column Temperature: 30°C
4. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by the area percentage of the main peak relative to the total peak area.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is for the identification of volatile degradation products.
1. Materials and Reagents:
-
This compound sample (potentially degraded)
-
Dichloromethane (GC-MS grade)
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column such as a VF-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C for 5 min, ramp to 110°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 3.5 min.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 255°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
4. Analysis:
-
Inject the sample and acquire the total ion chromatogram.
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and known fragmentation patterns of isothiocyanates and their potential degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Insights about stabilization of sulforaphane through microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Enhanced Sensitivity of Derivative Detection
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting chemical derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of chemical derivatization in analytical chemistry?
A1: Chemical derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method.[1][2] The main goals are to:
-
Increase Volatility and Thermal Stability: This is crucial for gas chromatography (GC) analysis, as many compounds are not inherently volatile enough.[1][3]
-
Enhance Detectability: Derivatization can introduce chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection), significantly increasing the detector response.[2][4][5] It can also introduce electron-capturing groups for enhanced sensitivity with an Electron Capture Detector (ECD).[3]
-
Improve Chromatographic Separation: By altering the polarity of analytes, derivatization can improve peak shape and resolution in both GC and high-performance liquid chromatography (HPLC).[1][6]
-
Enhance Ionization Efficiency in Mass Spectrometry (MS): Modifying an analyte can improve its ionization in the MS source, leading to a stronger signal.[6]
Q2: How do I choose the right derivatization reagent?
A2: The choice of derivatization reagent depends on several factors:
-
The functional group(s) of your analyte: Different reagents target specific functional groups (e.g., amines, carboxyls, hydroxyls).[1]
-
The analytical technique you are using: For GC, you'll need a reagent that increases volatility. For HPLC with UV detection, you'll want a reagent that adds a strong chromophore.
-
The desired level of sensitivity: For trace analysis, a reagent that creates a highly fluorescent derivative might be necessary.
-
Potential for interference: The reagent and its byproducts should not interfere with the analysis of the derivatized analyte.
Q3: What are the most common derivatization methods?
A3: The three most widely used derivatization methods, particularly for GC analysis, are:
-
Silylation: This method replaces active hydrogen atoms in functional groups like alcohols, phenols, carboxylic acids, and amines with a trimethylsilyl (TMS) group. This increases volatility and thermal stability.[1][3]
-
Acylation: This involves introducing an acyl group into a molecule, which is effective for highly polar compounds like amino acids and carbohydrates.[3]
-
Alkylation: This method adds an alkyl group to the analyte.
Q4: Can derivatization improve my LC-MS/MS analysis?
A4: Yes, derivatization can significantly enhance LC-MS/MS sensitivity. By introducing a permanently charged moiety or a group that is readily ionized, the efficiency of electrospray ionization (ESI) can be dramatically improved.[6] This leads to a stronger signal for your analyte of interest.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak in HPLC/GC Analysis
Q: I've performed the derivatization and injected my sample, but I'm seeing very small peaks or no peaks at all. What should I do?
A: This is a common issue that can stem from several sources. Follow this troubleshooting workflow:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My derivatized analyte is producing tailing or fronting peaks. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification. Here are the common causes and solutions:
-
Column Overload: The most common cause of fronting peaks.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Secondary Interactions: Tailing peaks are often caused by interactions between the analyte and active sites on the column.
-
Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the derivatized sample in the initial mobile phase.[8]
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
-
Issue 3: High Baseline Noise in HPLC-UV/Fluorescence
Q: I'm observing a noisy baseline, which is affecting my detection limits. What are the likely causes and how can I fix it?
A: A noisy baseline can be caused by several factors, from the mobile phase to the detector.
Data Presentation: Quantitative Comparison of Derivatization Methods
The choice of derivatization reagent can have a substantial impact on the achievable sensitivity. The following tables provide a comparison of Limits of Detection (LODs) for different derivatization approaches for common classes of analytes.
Table 1: Comparison of LODs for Amino Acid Analysis using HPLC
| Derivatization Reagent | Detection Method | Analyte Class | Typical LOD Range | Reference(s) |
| Dansyl Chloride | Fluorescence | Primary & Secondary Amines | 2-5 pmol | [10] |
| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amines | Low picomole | [11] |
| Phenylisothiocyanate (PITC) | UV (254 nm) | Primary & Secondary Amines | Low picomole | [6] |
| Diethyl Ethoxymethylenemalonate (DEEMM) | ESI-MS | Primary & Secondary Amines | ~150 fmol (average) | [4] |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence | Primary & Secondary Amines | Low picomole | [4] |
Table 2: Sensitivity Enhancement in GC-MS with Derivatization
| Analyte Class | Derivatization Reagent | Ionization Mode | Observed Sensitivity Enhancement | Reference(s) |
| Fatty Acids | Pentafluorobenzyl Bromide (PFBBr) | EI-MS | Comparable sensitivity to conventional CI-MS with a wider range of applications. | [12] |
| UV Filters & Hormones | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | EI-MS (SIM) | Enabled detection of otherwise unobservable peaks; LODs of 0.1-1.3 µg L⁻¹. | [13] |
| Amino Acids | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | EI-MS (SIM) | LODs in the range of 0.04–0.1 µmol/L. | [14] |
Experimental Protocols
Protocol 1: Silylation of Amino Acids for GC-MS Analysis
This protocol describes a general procedure for the silylation of amino acids using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Materials:
-
Amino acid standard or sample
-
0.1 N HCl
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of your amino acid mix in 0.1 N HCl. Transfer an aliquot (e.g., 50 µL) to a reaction vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge.[15]
-
Derivatization:
-
Neutralization: After cooling, neutralize the sample with sodium bicarbonate.[15]
-
Analysis: The sample is now ready for injection into the GC-MS system. Use a nonpolar capillary column (e.g., SLB™-5ms) for separation.[15]
Protocol 2: Dansyl Chloride Derivatization of Phenols for HPLC-Fluorescence Detection
This protocol provides a general method for the derivatization of phenolic compounds using dansyl chloride.
Materials:
-
Phenolic standard or sample extract
-
Sodium carbonate/bicarbonate buffer (e.g., 250 mM, pH 9.3)
-
Dansyl chloride solution (e.g., 20 mg/mL in acetonitrile)
-
Sodium hydroxide solution (e.g., 250 mM) for quenching
-
Formic acid solution (e.g., 2 M in acetonitrile) for neutralization
-
Methanol
-
Vortex mixer, centrifuge, heating block
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Transfer 20 µL of your sample to a microcentrifuge tube.[16]
-
Buffering: Add 10 µL of sodium carbonate/bicarbonate buffer.[16]
-
Derivatization:
-
Quenching: Add 5 µL of 250 mM NaOH to quench the excess dansyl chloride and incubate at 40 °C for 10 minutes.[16]
-
Neutralization: Add 5 µL of 2 M formic acid to neutralize the excess NaOH.[16]
-
Protein Precipitation (if applicable): Add 80 µL of methanol and vortex for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 20,817 g) for 15 minutes at 4 °C.[16]
-
Analysis: Transfer the supernatant to an autosampler vial for HPLC analysis. Use a C18 reversed-phase column and a gradient elution with a mobile phase consisting of water and acetonitrile with a suitable modifier (e.g., formic acid). Set the fluorescence detector to an excitation wavelength of ~335 nm and an emission wavelength of ~510 nm.
Protocol 3: Optimizing Multiple Reaction Monitoring (MRM) Parameters for Derivatized Analytes
This is a step-by-step guide to optimize MRM transitions for a derivatized analyte on a triple quadrupole mass spectrometer.
-
Infuse the Derivatized Analyte: Prepare a solution of your derivatized analyte and infuse it directly into the mass spectrometer.
-
Find the Precursor Ion: Acquire a full scan (Q1 scan) to determine the m/z of the most abundant precursor ion of your derivatized analyte.
-
Optimize Fragmentor/Cone Voltage: While monitoring the precursor ion in Q1, ramp the fragmentor or cone voltage to find the value that gives the maximum intensity.
-
Identify Product Ions: Set the optimized fragmentor/cone voltage and acquire a product ion scan. The precursor ion is selected in Q1 and fragmented in the collision cell (Q2). The resulting product ions are scanned in Q3. Identify the most intense and specific product ions.
-
Optimize Collision Energy (CE): For each promising precursor-product ion pair (transition), perform a collision energy optimization. This involves ramping the collision energy while monitoring the intensity of the product ion. The optimal CE is the value that produces the highest signal for that transition.[17]
-
Select MRM Transitions: Choose at least two of the most intense and specific transitions for your final MRM method. One will be for quantification (quantifier) and the other for confirmation (qualifier).
-
Determine Dwell Time: Set the dwell time for each transition. The total cycle time (sum of all dwell times and pauses) should be short enough to acquire at least 10-15 data points across your chromatographic peak.
References
- 1. diva-portal.org [diva-portal.org]
- 2. actascientific.com [actascientific.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. brjac.com.br [brjac.com.br]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Quantifying Ethyl 2-isothiocyanatopropanoate Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ethyl 2-isothiocyanatopropanoate derivatives, benchmarked against alternative analytical techniques. The information presented is supported by established experimental protocols and performance data from scientific literature.
Introduction to Isothiocyanate Analysis
Isothiocyanates (ITCs) are a class of compounds known for their biological activity, but they can also be challenging to analyze due to their reactivity and, in some cases, lack of strong UV chromophores.[1][2] this compound derivatives are part of this group and require robust analytical methods for accurate quantification in various matrices. While HPLC is a widely used technique, other methods such as Gas Chromatography (GC) and derivatization-based approaches also exist.[3][4] This guide focuses on the validation of a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with these alternatives.
HPLC Method Validation: A Workflow Overview
The validation of an analytical method ensures that it is suitable for its intended purpose.[5][6] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]
Caption: Workflow for HPLC method development and validation.
Performance Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of a validated RP-HPLC method for the quantification of this compound derivatives compared to alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and an HPLC method requiring derivatization.
Table 1: Comparison of Method Performance Characteristics
| Parameter | RP-HPLC-UV | GC-MS | HPLC with Derivatization (UV/FLD) |
| Specificity | High | Very High | High |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| LOD | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.01 - 0.1 µg/mL |
| LOQ | 0.3 - 3 µg/mL | 3 - 30 ng/mL | 0.03 - 0.3 µg/mL |
| Throughput | High | Medium | Medium |
| Sample Preparation | Simple (Dilution/Extraction) | Can require derivatization for polar analytes | Additional derivatization step required |
Table 2: Typical Validation Data for an RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria (as per ICH) | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Range | 80 - 120% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 3% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference at the analyte retention time | Peak purity > 99.9% |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of an RP-HPLC method for this compound derivatives.
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve the this compound derivative reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Experiments
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).[1]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.[9]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.[5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the method's reproducibility.[8]
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
Comparison with Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile compounds.[10] However, the thermal instability of some isothiocyanates can lead to degradation in the GC inlet, potentially affecting accuracy.[11] For less volatile or more polar derivatives, derivatization may be necessary to improve volatility, adding a step to the sample preparation process.
HPLC with Derivatization
To enhance the detectability of isothiocyanates that lack a strong chromophore, pre-column or post-column derivatization can be employed.[12][13] Reagents like N-acetyl-L-cysteine or 1,2-benzenedithiol react with the isothiocyanate group to form a product with a strong UV or fluorescence signal.[13] While this approach significantly improves sensitivity, it also increases the complexity of the analytical procedure and introduces potential sources of variability.[12]
Conclusion
The validated reversed-phase HPLC-UV method provides a robust, accurate, and precise approach for the routine quantification of this compound derivatives. It offers a good balance of sensitivity, selectivity, and throughput without the need for complex derivatization steps. While GC-MS and derivatization-based HPLC methods can offer lower detection limits, the direct RP-HPLC method is often sufficient and more straightforward for quality control and drug development applications. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to Chiral Isothiocyanates: Evaluating Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 2-isothiocyanatopropanoate with other well-studied chiral isothiocyanates, focusing on their synthesis, anti-inflammatory, and cytotoxic properties. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential for drug development and other scientific applications.
Comparative Biological Activity
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. Many ITCs, such as Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC), are recognized for their potent anticancer and anti-inflammatory activities. A key feature of many bioactive ITCs is chirality, which can significantly influence their biological efficacy.
While extensive data exists for prominent ITCs, this compound, a chiral ITC derived from the amino acid L-alanine, is a less-studied compound with emerging evidence of significant biological activity. A closely related analog, methyl-3-isothiocyanatopropionate, has been identified as a potent inhibitor of the NF-κB signaling pathway, suggesting strong anti-inflammatory potential for this compound as well.[1]
Anti-Inflammatory Activity
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development. A comparative study on various synthetic isothiocyanates demonstrated that methyl-3-isothiocyanatopropionate exhibited stronger NF-κB inhibition than the well-studied phenethyl isothiocyanate (PEITC).[1] This suggests that the propanoate moiety may contribute favorably to the anti-inflammatory activity of this class of compounds.
Table 1: Comparison of NF-κB Inhibitory Activity
| Isothiocyanate | Relative NF-κB Inhibition | Reference |
| Methyl-3-isothiocyanatopropionate | Stronger than PEITC | [1] |
| Phenethyl Isothiocyanate (PEITC) | Baseline | [1] |
| Tetrahydrofurfuryl isothiocyanate | Stronger than PEITC | [1] |
| 3-morpholinopropyl isothiocyanate | Stronger than PEITC | [1] |
| 3,4-methylenedioxybenzyl isothiocyanate | Stronger than PEITC | [1] |
Cytotoxic Activity
Table 2: Comparative Cytotoxicity (IC50 in µM) of Selected Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) | A549 (Lung) | Reference(s) |
| Sulforaphane (SFN) | 15.2 | 20.1 | 10.5 | 8.7 | 12.3 | [2] |
| Phenethyl Isothiocyanate (PEITC) | 5.8 | 7.2 | 4.1 | 6.5 | 9.8 | [2] |
| Allyl Isothiocyanate (AITC) | 25.6 | 31.4 | 18.9 | 22.1 | 28.5 | [3] |
| Benzyl Isothiocyanate (BITC) | 8.9 | 11.5 | 6.7 | 9.2 | 10.1 | [3] |
Note: The absence of data for this compound in this table highlights a key area for future research.
Experimental Protocols
Synthesis of (S)-Ethyl 2-isothiocyanatopropanoate
This protocol describes a two-step synthesis starting from the readily available amino acid, L-alanine.
Step 1: Synthesis of (S)-Ethyl 2-aminopropanoate hydrochloride (L-alanine ethyl ester hydrochloride)
-
Materials: L-alanine, absolute ethanol, thionyl chloride or hydrogen chloride gas.
-
Procedure: Suspend L-alanine in absolute ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride or bubble hydrogen chloride gas through the suspension. After the addition is complete, reflux the mixture for 2-4 hours. Remove the solvent under reduced pressure. The crude product can be recrystallized from ethanol/ether to yield (S)-Ethyl 2-aminopropanoate hydrochloride as a white solid.[4][5]
Step 2: Conversion to (S)-Ethyl 2-isothiocyanatopropanoate
-
Materials: (S)-Ethyl 2-aminopropanoate hydrochloride, triethylamine, carbon disulfide, dichloromethane (DCM), and a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or thiophosgene.
-
Procedure (using DMT-MM): To a solution of (S)-Ethyl 2-aminopropanoate hydrochloride in DCM, add triethylamine and stir for 10-15 minutes at room temperature to neutralize the hydrochloride. Add carbon disulfide and continue stirring for 30 minutes. Cool the reaction mixture to 0°C and add DMT-MM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.
Synthesis of (S)-Ethyl 2-isothiocyanatopropanoate.
NF-κB Activity Assay (Luciferase Reporter Assay)
This protocol is adapted from studies on the anti-inflammatory effects of synthetic isothiocyanates.[1]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HT-29 human colon cancer cells) in appropriate media. Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the test isothiocyanate (e.g., this compound) for a predetermined time (e.g., 6 hours). A positive control (e.g., TNF-α) and a vehicle control should be included.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in the stimulated (TNF-α) control.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the isothiocyanate for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways
Isothiocyanates exert their biological effects by modulating multiple signaling pathways. The two most prominent pathways are the NF-κB and the Nrf2 pathways.
NF-κB Signaling Pathway
As mentioned, the NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many isothiocyanates, including the analog of this compound, inhibit this pathway by preventing the degradation of IκBα.[1]
References
- 1. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Chiral Derivatizing Agents: Marfey's Reagent vs. Isothiocyanate-Based Reagents for Enantiomeric Resolution
In the landscape of chiral analysis, the accurate determination of enantiomeric purity is a critical requirement for drug development, metabolomics, and quality control. Chiral derivatizing agents (CDAs) are indispensable tools that convert enantiomeric mixtures into diastereomers, enabling their separation and quantification using standard achiral chromatography techniques. This guide provides an objective comparison between the well-established Marfey's reagent and the class of isothiocyanate-based chiral derivatizing agents, with a specific focus on the potential utility of molecules such as Ethyl 2-isothiocyanatopropanoate.
Principle of Chiral Derivatization
The fundamental principle of chiral derivatization lies in the reaction of a chiral analyte with an enantiomerically pure reagent to form a pair of diastereomers.[1] Unlike enantiomers, which possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties, allowing for their separation by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Marfey's Reagent: A Gold Standard
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), has been a cornerstone of chiral amino acid analysis since its introduction in 1984.[2][3] Its enduring popularity stems from its reliability, the extensive body of literature supporting its use, and its commercial availability.[4][5] The reagent reacts with the primary or secondary amine group of an analyte, such as an amino acid, to form stable diastereomeric derivatives.[4] A key feature of Marfey's method is the predictable elution order of the resulting diastereomers in reversed-phase HPLC, where the L-amino acid derivative typically elutes before the D-amino acid derivative.[2]
Variants of Marfey's reagent have also been developed to enhance performance, such as replacing the L-alanine amide with L-leucinamide (FDLA) to improve sensitivity and resolution in LC-MS applications.[4][6]
Isothiocyanate-Based Chiral Derivatizing Agents
Isothiocyanate-based reagents represent another important class of CDAs. These compounds feature an isothiocyanate (-N=C=S) functional group that readily reacts with primary and secondary amines to form stable thiourea derivatives.[5] While this compound is not a widely documented CDA, its structure suggests it would function within this class. More established examples include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-(+)-NBD-Py-NCS).[5][7][8] The chiral center in these reagents facilitates the formation of diastereomers upon reaction with a chiral analyte.
Performance Comparison
The choice between Marfey's reagent and an isothiocyanate-based CDA depends on several factors, including the nature of the analyte, the desired sensitivity, and the analytical instrumentation available. The following table summarizes key performance parameters.
| Parameter | Marfey's Reagent (FDAA) | Isothiocyanate-Based Reagents (e.g., (S)-(+)-NBD-Py-NCS) |
| Analyte Compatibility | Primary and secondary amines, amino acids. | Primary and secondary amines, amino acids, thiols.[5][7] |
| Detection Method | UV-Vis (approx. 340 nm).[2][9] | UV-Vis, Fluorescence (e.g., NBD derivatives, Ex/Em: ~470/~530 nm).[5] |
| Reported Sensitivity | Moderate to high, suitable for nanomole range.[4] | Can be very high, especially with fluorescent tags, suitable for trace analysis.[5] |
| Reaction Conditions | Mildly elevated temperature (e.g., 40°C), alkaline conditions.[4][9] | Often at room temperature, can be rapid.[5] |
| Reaction Time | Typically 1 hour.[4][9] | Can be faster than Marfey's reagent.[5] |
| Enantioselectivity | High and widely documented.[4] | Generally high, but can be variable depending on the specific reagent.[10] |
| Key Advantages | Well-established with extensive literature, predictable elution order for many amino acids.[2][4][5] | High sensitivity with fluorescent tags, good reactivity.[5] |
| Key Disadvantages | Can form mono- and di-substituted derivatives with some amino acids (e.g., lysine), potentially complicating chromatograms.[4] | The elution order of diastereomers is not as universally predictable as with Marfey's reagent. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral analysis. Below are representative protocols for derivatization using Marfey's reagent and a generic isothiocyanate-based reagent.
Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from established methods for amino acid analysis.[4][9]
Materials:
-
Amino acid standard or sample solution (e.g., 50 mM)
-
1% (w/v) Marfey's reagent in acetone
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
To 50 µL of the amino acid solution in a microcentrifuge tube, add 20 µL of 1 M NaHCO₃.
-
Add 100 µL of the 1% Marfey's reagent solution.
-
Vortex the mixture and incubate at 40°C for 1 hour, with occasional mixing.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 1 M HCl.
-
The sample is now ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.
Derivatization with an Isothiocyanate-Based Reagent (General Protocol)
This protocol is based on the general reactivity of isothiocyanates with amines.[5]
Materials:
-
Analyte solution containing a primary or secondary amine.
-
Isothiocyanate-based chiral derivatizing agent solution (e.g., 10 mM in a suitable solvent like acetonitrile or acetone).
-
A basic catalyst or buffer (e.g., triethylamine or a borate buffer), if required.
-
HPLC system with an appropriate detector (UV-Vis or Fluorescence).
Procedure:
-
In a reaction vial, combine the analyte solution with an excess of the isothiocyanate reagent solution.
-
If necessary, add a small amount of a basic catalyst to facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature. Reaction times can vary from a few minutes to an hour, depending on the specific reagent and analyte.
-
Monitor the reaction for completion by a suitable method (e.g., TLC or a test injection into the HPLC).
-
Once the reaction is complete, the sample can be directly analyzed or subjected to a work-up procedure to remove excess reagent if it interferes with the chromatography.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the chemical reactions and analytical workflows for both Marfey's reagent and isothiocyanate-based CDAs.
Caption: Derivatization of a chiral analyte with Marfey's reagent.
Caption: Formation of diastereomeric thioureas with an isothiocyanate reagent.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new stable aliphatic isothiocyanate-based chiral derivatizing agent and application to indirect separation of chiral amino and thiol compounds | Semantic Scholar [semanticscholar.org]
- 8. Resolution of the enantiomers of thiol compounds by reversed-phase liquid chromatography using chiral derivatization with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mosher's Acids and Isothiocyanate-Based Derivatizing Agents in Chiral Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a cornerstone of chemical analysis and drug discovery. Chiral derivatizing agents (CDAs) play a pivotal role in this process by converting enantiomers into diastereomers, which can then be distinguished by common analytical techniques. This guide provides a comprehensive comparative analysis of two widely used classes of CDAs: Mosher's acids and isothiocyanate-based reagents.
This comparison will delve into their respective principles of operation, applications, and experimental protocols, supported by quantitative data to facilitate an objective evaluation.
Principle of Operation
Mosher's Acids (MTPA and MPA):
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its analogue, α-methoxyphenylacetic acid (MPA), are chiral carboxylic acids used to form diastereomeric esters or amides with chiral alcohols and amines, respectively.[1][2] The resulting diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The difference in chemical shifts (Δδ) of protons or fluorine atoms near the chiral center of the analyte allows for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.[1][4] This is based on the anisotropic effect of the phenyl ring in the Mosher's acid moiety, which shields or deshields nearby protons in a predictable manner depending on the stereochemistry.[5][6]
Isothiocyanate-Based Derivatizing Agents:
Isothiocyanates (R-N=C=S) are reactive compounds that readily form thiourea derivatives with primary and secondary amines, including amino acids.[7][8] When a chiral isothiocyanate is used, a pair of diastereomeric thioureas is formed from a racemic amine. These diastereomers can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase.[9][10] The difference in retention times allows for the determination of the enantiomeric composition of the original amine sample. Phenylisothiocyanate (PITC) is a common achiral isothiocyanate used for the pre-column derivatization of amino acids to improve their chromatographic properties and facilitate their detection.[7][11] Chiral variants of isothiocyanates are specifically employed for enantiomeric resolution.
Applications and Performance: A Comparative Overview
| Feature | Mosher's Acids (MTPA/MPA) | Isothiocyanate-Based Agents |
| Primary Analytes | Chiral alcohols, amines, and to a lesser extent, carboxylic acids[1][3] | Primary and secondary amines, amino acids[7][12] |
| Primary Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F)[2][13] | High-Performance Liquid Chromatography (HPLC) with UV or MS detection[9][14] |
| Key Output | Chemical shift differences (Δδ) of diastereomers[1] | Chromatographic separation of diastereomers (retention time difference)[9] |
| Determination of Absolute Configuration | Yes, by analyzing the sign of Δδ values for protons around the stereocenter[15][16] | Indirectly, by comparing with a standard of known configuration. |
| Advantages | - Provides information on absolute configuration. - No need for chromatographic method development. - ¹⁹F NMR can offer a clean background and high sensitivity.[2] | - High sensitivity and accuracy for quantitative analysis. - Well-established for amino acid analysis. - Can be automated.[17] |
| Limitations | - Requires relatively larger sample amounts (mg scale). - Potential for peak overlap in complex ¹H NMR spectra. - Accuracy can be limited by integration errors. - The Mosher model for configuration assignment has known limitations.[18][19] | - Does not directly provide absolute configuration. - Requires method development for HPLC separation. - Derivatization reaction can sometimes be complex and require optimization.[7] |
Quantitative Data Comparison
The following tables summarize typical experimental parameters and performance metrics for the two types of derivatizing agents based on literature data.
Table 1: Derivatization Reaction Conditions
| Parameter | Mosher's Acid Derivatization | Isothiocyanate Derivatization |
| Reactants | Chiral alcohol/amine, (R)- and (S)-Mosher's acid chloride (or acid with a coupling agent like DCC)[20] | Chiral amine/amino acid, Chiral isothiocyanate[9] |
| Solvent | Anhydrous deuterated solvents (e.g., CDCl₃, C₆D₆), pyridine[20] | Ethanol, acetonitrile, water, often with a base like triethylamine[17][21] |
| Temperature | Room temperature[20] | Ambient to slightly elevated temperatures (e.g., 40-60 °C)[22] |
| Reaction Time | 2-12 hours[1][20] | 20 minutes to a few hours[17][22] |
| Work-up | Often analyzed directly in the NMR tube, or after simple filtration.[20] | Removal of excess reagent, sometimes by extraction, before HPLC analysis.[7] |
Table 2: Analytical Performance Data
| Analyte Class | Derivatizing Agent | Analytical Method | Key Performance Metric | Typical Values |
| Chiral Alcohols | (R)- and (S)-MTPA-Cl | ¹H NMR | Δδ (ppm) | 0.01 - 0.5[18] |
| Chiral Amines | (R)- and (S)-MTPA-Cl | ¹H NMR | Δδ (ppm) | 0.02 - 0.3[23] |
| Amino Acids | Phenylisothiocyanate (PITC) | RP-HPLC-UV | Resolution (Rs) | > 1.5 for most standard amino acids[24] |
| Chiral Amines | Chiral Isothiocyanates | RP-HPLC-UV | Separation Factor (α) | 1.1 - 2.5[9] |
Experimental Protocols
Protocol 1: Mosher's Ester Analysis of a Chiral Secondary Alcohol
This protocol outlines the preparation of diastereomeric MTPA esters for NMR analysis to determine enantiomeric excess and absolute configuration.[1][20]
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix. The reaction is typically complete within 2-6 hours at room temperature.
-
Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Data Analysis:
-
Enantiomeric Excess (ee): Integrate well-resolved signals corresponding to each diastereomer. The ratio of the integrals gives the ratio of the enantiomers.
-
Absolute Configuration: Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the chiral center. A consistent positive or negative sign for Δδ on one side of the molecule and the opposite on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[15]
-
Protocol 2: Derivatization of Amino Acids with Phenylisothiocyanate (PITC) for HPLC Analysis
This protocol describes the pre-column derivatization of amino acids with PITC to form phenylthiocarbamyl (PTC) amino acids for subsequent HPLC analysis.[11][21]
Materials:
-
Amino acid standard solution or sample hydrolysate
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Methanol
-
Water
-
n-Hexane
-
HPLC system with a C18 column and UV detector (254 nm)
Procedure:
-
Derivatization:
-
Extraction:
-
Add 400 µL of n-hexane to the reaction mixture and vortex gently to remove excess PITC.[21]
-
Centrifuge briefly to separate the layers.
-
-
Sample Preparation for HPLC:
-
Carefully remove the upper hexane layer.
-
Take an aliquot of the lower aqueous layer containing the PTC-amino acids and dilute with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Separate the PTC-amino acids on a C18 column using a gradient elution program. A typical mobile phase system consists of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile/methanol).[21]
-
Detect the derivatives at 254 nm.
-
-
Data Analysis: Identify and quantify the amino acids by comparing their retention times and peak areas with those of known standards.
Visualization of Workflows
The following diagrams illustrate the conceptual workflows for chiral analysis using Mosher's acids and isothiocyanate-based derivatizing agents.
Conclusion
Both Mosher's acids and isothiocyanate-based derivatizing agents are powerful tools for chiral analysis, each with its distinct advantages and preferred applications. Mosher's acid analysis is a classic and reliable method, particularly valuable for its ability to determine the absolute configuration of chiral alcohols and amines through NMR spectroscopy. Isothiocyanate-based derivatization, on the other hand, excels in the highly sensitive and quantitative analysis of amines and amino acids via HPLC. The choice between these methods will ultimately depend on the specific analyte, the analytical instrumentation available, and the primary objective of the analysis, whether it be the precise quantification of enantiomers or the elucidation of their absolute stereochemistry.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. The Retort [www1.udel.edu]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of isothiocyanate chiral derivatizing reagents for high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]
- 18. scite.ai [scite.ai]
- 19. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. hplc.eu [hplc.eu]
- 22. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of Enantiomeric Purity Determination Methods
For researchers, scientists, and drug development professionals, the accurate and precise determination of enantiomeric purity is a critical aspect of chemical analysis, ensuring the safety, efficacy, and quality of chiral molecules. This guide provides an objective comparison of the performance of various analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Comparison of Performance Data
The choice of method for determining enantiomeric purity often depends on a multitude of factors including the nature of the analyte, the required level of accuracy and precision, sample throughput needs, and the availability of instrumentation. Below is a summary of the quantitative performance of common analytical techniques.
| Method | Accuracy | Precision (Repeatability) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) of Minor Enantiomer | Throughput |
| Chiral High-Performance Liquid Chromatography (HPLC) | Excellent (<1% error with proper setup; can be >10% otherwise).[1] Recovery rates are typically within 98.0% - 102.0%.[2] | Excellent (RSD < 2.0%).[2] Reproducibility of ±0.5% or better is achievable.[1] | Typically in the µg/mL range.[2][3] | Moderate |
| Chiral Gas Chromatography (GC) | High, comparable to Chiral HPLC. | High, comparable to Chiral HPLC. | High sensitivity, suitable for volatile and thermally stable compounds. | Moderate |
| Supercritical Fluid Chromatography (SFC) | Good (Average accuracy 89% to 109% for octadecanoids).[4] Can achieve high enantiomeric excess (e.g., 95.1% and 99.3% for ibuprofen).[5] | Good. | LLOQ can range from 0.03 to 6.00 ng/mL.[4] | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Good (±5% comparable to GC/HPLC).[6] For paroxetine, NMR: 7.5 ± 0.3% vs. HPLC: 8.5%.[7] | Good. | Generally less sensitive than chromatographic methods. | High |
| Circular Dichroism (CD) Spectroscopy | Good (Average absolute error of ±3.0% for carboxylic acids).[8] Error margin within ±7% for high-throughput screening.[9] | Good. | Dependent on the chromophore and its molar absorptivity. | Very High |
| Capillary Electrophoresis (CE) | Excellent. | Excellent (RSD < 1.5%).[10] | Typically in the µg/mL range.[10][11] | High |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative protocols for key enantiomeric purity determination methods.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is widely regarded as the gold standard for its robustness and reliability in separating enantiomers.[12]
Analyte: Kopsinaline (hypothetical example based on established principles)[2]
-
Chromatographic System: HPLC with a UV Detector.
-
Chiral Stationary Phase (CSP): Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Analyte Concentration: 1.0 mg/mL in the mobile phase.
Validation Procedure: [2]
-
Specificity: Inject a blank, the desired enantiomer, the undesired enantiomer, and a racemic mixture to ensure baseline separation.
-
Linearity: Prepare a series of solutions of the undesired enantiomer at different concentrations and plot the peak area against concentration to establish a linear relationship (r² > 0.999).
-
Accuracy: Spike the desired enantiomer with known amounts of the undesired enantiomer at different levels and calculate the percentage recovery (typically 98.0% - 102.0%).
-
Precision: Analyze multiple preparations of the same sample to determine the repeatability (RSD% < 2.0%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.
Chiral Gas Chromatography (GC)
This technique is particularly suited for volatile and thermally stable analytes.
Analyte: Chiral Alcohols (general protocol)
-
Derivatization: To a solution of the chiral alcohol (e.g., 1 mg in 0.5 mL of dichloromethane), add an achiral derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine). This converts the enantiomers into diastereomers with different boiling points.
-
GC System: A standard GC equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput, environmentally friendly alternative to HPLC.[13]
Analyte: Ibuprofen[5]
-
SFC System: An analytical SFC system.
-
Column: Chiralcel OX-H.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with 0.2% isopropylamine).
-
Flow Rate: 3 mL/min.
-
Back Pressure: 15 MPa.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.
Analyte: Chiral Primary Amines[14]
-
Sample Preparation: In an NMR tube, dissolve the chiral primary amine (analyte) and a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) in a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with the enantiomers of the amine, leading to the splitting of certain proton signals.
-
Data Analysis: Integrate the well-resolved signals corresponding to each diastereomeric complex. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can determine enantiomeric excess without physical separation.[15]
Analyte: Chiral Carboxylic Acids[8]
-
Sample Preparation: Prepare a solution of the chiral carboxylic acid in a suitable solvent (e.g., methanol).
-
Calibration Curve: Prepare a series of standards with known enantiomeric excess (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
-
CD Measurement: Record the CD spectrum for each standard at the wavelength of maximum absorbance difference between the enantiomers.
-
Data Analysis: Plot the CD signal intensity (in millidegrees) versus the known enantiomeric excess to generate a linear calibration curve. Measure the CD signal of the unknown sample and determine its enantiomeric excess from the calibration curve.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.
Analyte: Pramipexole[10]
-
CE System: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin as the chiral selector.
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection.
-
Detection: UV at 262 nm.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for determining enantiomeric purity and the logical relationships between different analytical approaches.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dujps.com [dujps.com]
- 9. hindsinstruments.com [hindsinstruments.com]
- 10. Development and validation of a chiral capillary electrophoresis method for assay and enantiomeric purity control of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Cross-validation of results obtained with different chiral derivatization techniques
For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is a critical aspect of product development and quality control. Chiral derivatization, a technique that involves reacting enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offers a powerful method for their separation and analysis using standard chromatographic techniques. This guide provides an objective comparison of common chiral derivatization techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your analytical needs.
Principles of Chiral Derivatization
Chirality is a key feature in many biological systems, meaning that enantiomers can have significantly different pharmacological and toxicological effects. Chiral derivatization followed by chromatographic separation on an achiral stationary phase is a widely used indirect method for enantiomeric analysis. The choice of a CDA is crucial and often represents a trade-off between sensitivity, enantioselectivity, and the practicality of the derivatization procedure.[1]
Comparison of Common Chiral Derivatizing Agents
The selection of a CDA depends on the functional group of the analyte, the desired sensitivity, and the available analytical instrumentation. Below is a comparison of some widely used CDAs for the analysis of primary and secondary amines and amino acids.
| Parameter | Marfey's Reagent (FDAA) | (S)-(+)-NBD-Py-NCS | OPA/IBLC | (+)-FLEC |
| Target Analytes | Primary and secondary amines, amino acids | Primary and secondary amines, amino acids | Primary amines, amino acids | Primary and secondary amines, thiols |
| Detection Method | UV-Vis (~340 nm) | Fluorescence (Ex/Em: ~470/~530 nm), UV-Vis | Fluorescence (Ex/Em: ~340 nm, Em: ~450 nm) | Fluorescence (Ex/Em: ~260 nm, Em: ~315 nm) |
| Reported Sensitivity | Moderate to high | High, suitable for trace analysis | High, but derivatives can be unstable | High |
| Reaction Conditions | Mild, slightly elevated temperature (e.g., 40°C) | Mild, typically room temperature or slightly elevated (e.g., 60°C) | Very fast at room temperature | Fast at room temperature |
| Reaction Time | Generally rapid, can be up to 60 minutes | Can be up to 60 minutes | Nearly instantaneous (< 1 minute) | Fast reaction kinetics |
| Key Advantages | Well-established with extensive literature[2] | High fluorescence sensitivity, good reactivity[2] | Very fast reaction, suitable for automated systems[1] | Reacts with primary and secondary amines and thiols[3] |
| Limitations | Requires heating for some applications[1] | Derivatives can be unstable, does not react with secondary amines[1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results.[1] Below are representative protocols for derivatization using Marfey's Reagent and OPA/IBLC.
Derivatization Protocol for Marfey's Reagent (FDAA)
-
Sample Preparation: Prepare the analyte solution (e.g., amino acid standard or sample extract) in a suitable solvent.
-
Reagent Preparation: Prepare a solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in a suitable organic solvent.
-
Derivatization Reaction:
-
To the analyte solution, add an aqueous sodium bicarbonate solution (e.g., 100 mM).[4]
-
Add the FDAA solution. The molar ratio of reagent to analyte should be optimized, but a significant excess of the reagent is typically used.[3]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 60 minutes).[2][4]
-
-
Reaction Quenching: After incubation, the reaction may be quenched by adding an acid (e.g., HCl) to neutralize the solution.
-
Sample Analysis:
Derivatization Protocol for o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA/IBLC)
-
Reagent Preparation: Prepare separate solutions of OPA and IBLC in a suitable buffer or organic solvent.
-
Derivatization Reaction:
-
Sample Analysis:
-
Inject the mixture directly into the HPLC system.
-
Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.[1]
-
Cross-Validation Workflow and Methodologies
Cross-validation of results obtained with different chiral derivatization techniques is essential to ensure the accuracy and reliability of the enantiomeric purity assessment. This can be achieved by comparing the results from two different derivatization methods or by using an orthogonal analytical technique.
Caption: General workflow for chiral analysis using derivatizing agents.
A logical approach to cross-validation is presented in the following diagram, outlining the decision-making process for confirming enantiomeric purity results.
Caption: Logical flow for cross-validation of chiral derivatization results.
Key orthogonal techniques for cross-validation include:
-
Supercritical Fluid Chromatography (SFC): Often considered a "green" alternative to normal-phase HPLC, SFC offers fast separations and is effective for a wide range of isomers.[5]
-
Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample and reagent volumes.[5]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC with a chiral stationary phase is a viable option.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing or solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[5]
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound and can be used to determine the enantiomeric excess.[5]
Method Validation
Any analytical method for chiral purity should be validated according to regulatory guidelines.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Precision: The degree of scatter between a series of measurements.
-
Linearity: The relationship between analyte concentration and the assay response.
-
Accuracy: The closeness of the test results to the true value.
-
Range: The concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
This guide provides a foundational comparison to aid in the selection and cross-validation of chiral derivatization techniques. The ultimate choice of method will depend on the specific requirements of the analysis. It is always recommended to perform in-house validation to ensure the selected method is fit for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Comparative Guide to the Kinetic Resolution of Amines: A Focus on Reagent Performance
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure amines is a cornerstone of modern chemistry. Kinetic resolution (KR) of racemic amines stands out as a widely adopted and practical strategy. This guide provides a comparative analysis of common reagents used for the kinetic resolution of amines, with a focus on enzymatic and non-enzymatic catalytic systems. The performance of these reagents is evaluated based on experimental data, providing a resource for selecting the most suitable method for a given application.
The primary approach in kinetic resolution involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched unreacted substrate and a product enriched in the other enantiomer. The efficiency of this process is often quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow). A higher s-factor indicates better discrimination between the enantiomers.
Enzymatic Kinetic Resolution: The Power of Biocatalysis
Enzymes, particularly lipases, are frequently employed for the kinetic resolution of amines due to their high enantioselectivity, mild reaction conditions, and broad substrate scope. The most common strategy is the N-acylation of the amine, where one enantiomer is preferentially acylated.
Lipase-Catalyzed N-Acylation
Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a workhorse in this field. It demonstrates excellent performance in the resolution of a wide variety of primary and secondary amines.
Comparative Performance of CALB in the Resolution of (±)-1-Phenylethylamine:
The choice of acyl donor and solvent significantly impacts the efficiency of the resolution. Below is a comparison of different conditions for the kinetic resolution of racemic 1-phenylethylamine.
| Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee_amine (%) | ee_amide (%) | s-factor | Reference |
| Ethyl Acetate | Toluene | RT | 45.7 | >99 | 99.3 | ~200 | [1] |
| Isopropyl Acetate | Toluene | 100 | ~50 | >99 | >99 | >200 | [1] |
| Ethyl Methoxyacetate | Toluene | 100 | ~50 | >99 | >99 | >200 | [1] |
| Diisopropyl malonate | MTBE | 40 | 49.0 | >99 | 99.9 | >200 | [2] |
| Lauric Acid | Heptane | 80 | 50 | >99.5 | >99.5 | >200 | [3] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
A general procedure for the enzymatic resolution is as follows:
-
To a vial containing the racemic amine (e.g., 1-phenylethylamine, 1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene), is added the acyl donor (e.g., ethyl acetate, 1.2 mmol).
-
The reaction is initiated by the addition of immobilized lipase (e.g., Novozym 435, 20 mg).
-
The mixture is shaken at a specific temperature (e.g., 40°C) and the reaction progress is monitored by chromatography (GC or HPLC).
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The unreacted amine and the acylated product are separated, typically by extraction or chromatography. The enantiomeric excess of both is determined by chiral HPLC or GC.
Non-Enzymatic Kinetic Resolution: The Rise of Small Molecule Catalysts
While enzymatic methods are powerful, non-enzymatic catalysts offer advantages in terms of solvent and temperature compatibility, and sometimes complementary selectivity. Chiral phosphoric acids and chiral 4-(dimethylamino)pyridine (DMAP) analogues are two prominent classes of organocatalysts for the kinetic resolution of amines, primarily through N-acylation.
Chiral Phosphoric Acid (CPA) Catalyzed Reactions
Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a variety of asymmetric transformations, including the kinetic resolution of amines. They can be employed in reactions such as intramolecular allylations.
Performance of a Palladium/Chiral Phosphoric Acid System in the Kinetic Resolution of Racemic Amines:
This system catalyzes the intramolecular allylation of amines, leading to the formation of chiral isoindolines.
| Substrate (Amine) | CPA Catalyst | Solvent | Time (h) | Conversion (%) | s-factor | Reference |
| N-(2-allylphenyl)benzenesulfonamide | (R)-TRIP | DCE | 4 | 48 | 21.3 | [4] |
| N-(2-allyl-4-methoxyphenyl)benzenesulfonamide | (R)-TRIP | DCE | 2.5 | 50 | 25.1 | [4] |
| N-(2-allyl-4-fluorophenyl)benzenesulfonamide | (R)-TRIP | DCE | 4 | 49 | 46.1 | [4] |
Experimental Protocol: Pd/CPA-Catalyzed Intramolecular Allylation [4]
-
In a nitrogen-filled glovebox, a solution of the racemic amine (0.1 mmol), Pd(PPh₃)₄ (0.01 mmol), and the chiral phosphoric acid catalyst (0.01 mmol) in the specified solvent (e.g., DCE, 10 mL) is prepared in a sealed tube.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or ¹H NMR.
-
Upon reaching the desired conversion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the unreacted amine and the cyclized product.
-
The enantiomeric excess of the recovered amine and the product is determined by chiral HPLC.
Chiral DMAP Analogue-Catalyzed N-Acylation
Planar-chiral derivatives of DMAP have been developed as highly effective nucleophilic catalysts for the kinetic resolution of amines via acylation.[5] These catalysts can provide high selectivity factors for a range of amine substrates.
Performance of a Planar-Chiral DMAP Analogue in the Kinetic Resolution of Amines:
Dynamic Kinetic Resolution: Surpassing the 50% Yield Barrier
A significant limitation of conventional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by coupling the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
DKR is particularly powerful in chemoenzymatic systems, where a metal catalyst performs the racemization and an enzyme carries out the stereoselective transformation.
Common Racemization Catalysts for DKR of Amines:
| Racemization Catalyst | Compatible Enzyme | Typical Substrates | Reference |
| Shvo's catalyst (a Ru complex) | CALB (Novozym 435) | Primary amines | [1] |
| Palladium Nanoparticles | CALB (Novozym 435) | Primary amines | [6] |
| [IrCp*I₂]₂ | Lipases | Secondary amines | [6] |
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the fundamental concepts of kinetic resolution and the workflow of a typical enzymatic resolution experiment.
References
- 1. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Study on the Reproducibility of Isothiocyanate Quantification Methods: A Comparative Guide
A detailed comparison of analytical methodologies for the quantification of isothiocyanates, focusing on the principles of a hypothetical Ethyl 2-isothiocyanatopropanoate method and its comparison with established alternatives.
This guide provides a comprehensive overview of analytical methods for the quantification of isothiocyanates (ITCs), a class of biologically active compounds often derived from natural sources. While a specific inter-laboratory study on the "this compound method" is not publicly available, this document outlines a representative methodology based on common analytical techniques for similar compounds. It further compares this hypothetical method with established alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with a framework for selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The selection of an analytical method for isothiocyanate quantification is critical and depends on factors such as the specific ITC, the sample matrix, and the required sensitivity and selectivity. The primary methods employed are chromatographic techniques, which offer the necessary separation and detection capabilities for these often unstable and reactive compounds.
| Parameter | Hypothetical this compound Method (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on polarity using a reversed-phase column, with detection via UV absorbance. | Separation of volatile or derivatized ITCs based on boiling point, with detection by mass spectrometry. | Separation based on polarity, with highly sensitive and selective detection by mass spectrometry. |
| Sample Preparation | Extraction, filtration, and possibly derivatization to enhance UV detection. | Extraction, derivatization to increase volatility and thermal stability, and solvent exchange. | Extraction and filtration. Minimal sample preparation is often required. |
| Selectivity | Moderate; co-eluting compounds with similar UV absorbance can interfere. | High; mass spectrometric detection provides excellent selectivity based on mass-to-charge ratio. | Very High; tandem mass spectrometry (MS/MS) offers exceptional selectivity. |
| Sensitivity | Generally lower than MS-based methods. | High, particularly with selected ion monitoring (SIM). | Very High, especially with tandem MS, allowing for trace-level quantification. |
| Throughput | High; relatively short run times. | Moderate; derivatization and longer run times can reduce throughput. | High; direct injection and fast chromatography are possible. |
| Instrumentation Cost | Low to moderate. | Moderate to high. | High. |
| Key Advantages | Cost-effective, robust, and widely available. | High sensitivity and selectivity, suitable for complex matrices.[1][2] | Highest sensitivity and selectivity, applicable to a wide range of ITCs without derivatization.[3] |
| Key Disadvantages | Limited selectivity and sensitivity. Not all ITCs have a strong chromophore for UV detection.[3] | Thermal degradation of some ITCs can be an issue.[1][3] Derivatization adds complexity. | Higher cost of instrumentation and maintenance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the hypothetical this compound method and a common alternative.
Hypothetical this compound Method (HPLC-UV)
This protocol is based on standard reversed-phase HPLC methods for the analysis of isothiocyanates.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract the sample containing the analyte with a suitable solvent (e.g., acetonitrile or dichloromethane). Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 245 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of isothiocyanates using GC-MS, which often requires derivatization.
1. Derivatization and Sample Preparation:
-
To an aliquot of the sample extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the isothiocyanate to a more volatile and thermally stable derivative.
-
Incubate the mixture at a specific temperature (e.g., 60 °C) for a set time to ensure complete derivatization.
-
Evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane).
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analyte and its fragments. For higher sensitivity, selected ion monitoring (SIM) can be used.
3. Data Analysis:
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte using an internal standard and a calibration curve generated from derivatized standards.
Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise overview of the methodologies.
Caption: Workflow for the Hypothetical this compound HPLC-UV Method.
Caption: General Workflow for the GC-MS Analysis of Isothiocyanates.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-isothiocyanatopropanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 2-isothiocyanatopropanoate, a reactive and hazardous compound, requires meticulous handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be thoroughly familiar with the required Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Primary Disposal Method: Licensed Waste Disposal
The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]
Procedural Steps for Licensed Disposal:
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Original Container: Whenever feasible, store the waste in its original container. If this is not possible, use a clearly labeled, compatible container.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
In-Lab Neutralization Protocol for Small Quantities
For small quantities of residual this compound, such as that left in empty containers or from minor spills, a carefully controlled in-lab neutralization procedure can be employed prior to disposal. Isothiocyanates are reactive electrophiles and can be neutralized by reacting them with a nucleophile. A common and effective method is the use of a primary or secondary amine solution.
WARNING: Do NOT use bleach (sodium hypochlorite) for the neutralization of isothiocyanates. The reaction can produce highly toxic gases, including hydrogen cyanide and chlorine gas.
Experimental Protocol: Neutralization with Diethylamine Solution
This protocol describes the neutralization of residual this compound with a solution of diethylamine in an appropriate solvent.
Materials:
-
Waste this compound
-
Diethylamine
-
Anhydrous isopropanol or ethanol
-
Stir plate and stir bar
-
Appropriate glass container for the reaction (e.g., beaker or flask)
-
Fume hood
Procedure:
-
Preparation of Neutralizing Solution: In a fume hood, prepare a 10% (v/v) solution of diethylamine in anhydrous isopropanol or ethanol. For example, to prepare 100 mL of the solution, add 10 mL of diethylamine to 90 mL of the alcohol.
-
Reaction Setup: Place the container with the residual this compound on a stir plate within a fume hood. If dealing with an empty container, add a small amount of the chosen alcohol to rinse the container and dissolve any remaining residue.
-
Neutralization: Slowly add the 10% diethylamine solution to the isothiocyanate waste while stirring. A general rule of thumb is to use a 2-fold molar excess of the amine relative to the estimated amount of isothiocyanate. The reaction is generally exothermic, so for larger quantities, cooling the reaction vessel in an ice bath is recommended.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 1 hour to ensure the complete reaction of the isothiocyanate. The product of this reaction is a stable thiourea derivative.
-
Disposal of Neutralized Waste: The resulting thiourea solution should be collected in a properly labeled hazardous waste container for disposal through a licensed waste management company. Although the primary hazard of the isothiocyanate has been eliminated, the solution still contains an amine and an alcohol and must be disposed of as chemical waste.
Quantitative Data for Neutralization:
| Parameter | Value/Recommendation |
| Neutralizing Agent | 10% (v/v) Diethylamine in Isopropanol or Ethanol |
| Stoichiometry | ~2 molar equivalents of amine per 1 molar equivalent of isothiocyanate |
| Reaction Time | ≥ 1 hour |
| Temperature | Room temperature (with cooling for larger quantities) |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills:
-
Evacuate: If safe to do so, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a detergent solution, followed by water. Collect all cleaning materials for disposal as hazardous waste.
Major Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Essential Safety and Operational Guide for Handling Ethyl 2-isothiocyanatopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 2-isothiocyanatopropanoate (CAS RN: 39574-16-8). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation.[1] All personnel must review the Safety Data Sheet (SDS) thoroughly before commencing any work with this compound.
Key Hazards:
-
Skin Irritation and Sensitization: May cause skin irritation and an allergic skin reaction upon contact.[1]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.[1]
-
Harmful if Swallowed or Inhaled: While specific data for this compound is limited, isothiocyanates as a class can be toxic if ingested or inhaled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. Change gloves immediately if contaminated. - Protective Clothing: A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is advised. | Prevents skin contact, which can lead to irritation and allergic reactions. The choice of glove material should be based on breakthrough time and permeation rate data from the manufacturer. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when working outside of a certified chemical fume hood, or when there is a potential for generating aerosols or vapors (e.g., heating, sonicating, or vortexing). A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2] | Protects against the inhalation of potentially toxic vapors. |
Glove Selection Considerations:
| Glove Material | General Recommendation for Esters & Isothiocyanates | Important Considerations |
| Nitrile Rubber | Good for short-term splash protection. | Breakthrough times can be short for some esters.[3] Immediately replace gloves upon any contact with the chemical. |
| Butyl Rubber | Excellent resistance to a wide range of esters and ketones.[4] | Offers superior protection for prolonged handling. |
Note: Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.
Experimental Workflow and Handling Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Dispensing and Handling:
-
Perform all transfers and manipulations of the chemical within the fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use to minimize vapor release.
-
Avoid creating aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Below is a diagram illustrating the safe handling workflow for this compound.
Disposal Plan
The primary and recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.
Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Container: Collect waste in a designated, compatible, and leak-proof container. The original container is often a suitable option. The container must be kept tightly closed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Spill Management:
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.
-
The following diagram outlines the disposal and spill management workflow.
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
